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  • Product: 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile
  • CAS: 120450-07-9

Core Science & Biosynthesis

Foundational

Comprehensive Spectral Profiling and Analytical Methodology for 2-Amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile

Executive Summary The compound 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile (CAS 120450-07-9) represents a highly functionalized, privileged heterocyclic scaffold with extensive utility in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile (CAS 120450-07-9) represents a highly functionalized, privileged heterocyclic scaffold with extensive utility in medicinal chemistry and drug discovery[1]. The dense array of functional groups—a primary amine, a cyano group, an acidic pyrrole nitrogen, and a halogenated aryl ring—creates a complex electronic environment characterized by strong push-pull π-conjugation. This whitepaper provides a rigorous, causality-driven guide to the synthesis, sample preparation, and spectral characterization (NMR, IR, Mass Spectrometry) of this molecule, designed for researchers requiring high-fidelity analytical validation.

Mechanistic Context & Synthetic Workflow

The synthesis of highly substituted pyrroles is typically achieved via multicomponent cascade reactions[2]. For 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile, the most efficient route involves the condensation of 2-bromo-1-(4-chlorophenyl)ethanone (a phenacyl bromide derivative) with malononitrile, followed by amination and cyclization using ammonium acetate[3].

This reaction proceeds through a phenacylmalononitrile intermediate[4]. The addition of ammonium acetate serves a dual purpose: it acts as a mild buffer to facilitate the Knoevenagel-type condensation and provides the essential nitrogen atom required for the pyrrole core cyclization[3].

Synthesis A 2-Bromo-1-(4-chlorophenyl) ethanone D Intermediate: Phenacylmalononitrile A->D Base, EtOH B Malononitrile B->D C Ammonium Acetate (Nitrogen Source) E Cyclization & Aromatization C->E D->E + NH4OAc F 2-Amino-4-(4-chlorophenyl) -1H-pyrrole-3-carbonitrile E->F -H2O, -HBr

Fig 1. Multicomponent synthetic workflow for 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the physical and chemical behavior of the compound dictates the experimental choices.

Step-by-Step Synthesis & Isolation
  • Enolate Formation: Dissolve 10 mmol of malononitrile and 10 mmol of 2-bromo-1-(4-chlorophenyl)ethanone in 15 mL of absolute ethanol. Cool the mixture to 0 °C.

  • Base Catalysis: Dropwise add a catalytic amount of piperidine or a mild base solution. Causality: The low temperature prevents the highly reactive phenacyl bromide from undergoing premature self-condensation, ensuring selective cross-reactivity with the malononitrile enolate[4].

  • Amination & Cyclization: Add an excess of ammonium acetate (30 mmol) directly to the reaction vessel. Reflux the mixture for 2–4 hours.

  • Self-Validating Quench: Pour the cooled reaction mixture into 100 mL of ice-cold water. Validation: The highly polar, hydrogen-bonded pyrrole product is entirely insoluble in cold water, causing immediate precipitation. Unreacted malononitrile and ammonium salts remain in the aqueous phase.

  • Purification: Filter the precipitate and recrystallize from hot ethanol to yield analytically pure crystals.

Spectroscopic Sample Preparation
  • NMR Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality: DMSO- d6​ is mandatory for this scaffold. Its strong hydrogen-bond accepting nature disrupts intermolecular solute-solute hydrogen bonds, preventing the rapid proton exchange that would otherwise cause the pyrrole NH and primary NH 2​ signals to broaden into the baseline or merge with the water peak[5].

  • IR Preparation: Grind 1–2 mg of the analyte with 100 mg of anhydrous KBr. Press under vacuum into a transparent pellet. Causality: The KBr matrix isolates the compound in an IR-transparent solid state, minimizing atmospheric moisture interference which would obscure the critical NH/NH 2​ stretching region.

Mechanistic Spectral Analysis & Causality

Nuclear Magnetic Resonance (NMR) Profiling

The NMR spectra of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile are defined by the intense "push-pull" electronic dynamics of the pyrrole ring[5].

  • 1 H NMR Causality: The pyrrole NH proton is highly deshielded (~11.2 ppm) due to the combined effects of the aromatic ring current and the electron-withdrawing cyano group at C3, which pulls electron density away from the nitrogen, increasing its acidity. The primary amine (NH 2​ ) appears as a broad singlet (~5.8 ppm). This broadening is a direct physical consequence of the quadrupolar relaxation of the 14 N nucleus coupled with intermediate chemical exchange rates. The 4-chlorophenyl group exhibits a classic AA'BB' splitting pattern (~7.4–7.6 ppm, J≈8.5 Hz), confirming para-substitution.

  • 13 C NMR Causality: The C2 and C3 carbons of the pyrrole ring demonstrate a severe electronic dichotomy. The C2 carbon, attached to the electron-donating amino group, is highly deshielded (~148 ppm). Conversely, the C3 carbon acts as the electron sink for the enamine-like system and is highly shielded (~86 ppm). This extreme chemical shift differential is the definitive hallmark of a push-pull substituted heterocycle.

Infrared (IR) Vibrational Analysis

IR spectroscopy provides orthogonal validation of the functional groups. The most diagnostic feature is the cyano (C N) stretch observed at ~2215 cm −1 .

  • Causality: While isolated aliphatic nitriles typically absorb around 2250 cm −1 , the C N bond in this compound is heavily conjugated with the aromatic pyrrole core and the electron-donating amino group. This conjugation increases the single-bond character of the nitrile, lowering the force constant and shifting the vibrational frequency to a lower wavenumber.

Mass Spectrometry (MS) & Isotopic Signatures

Electrospray Ionization (ESI-MS) provides definitive structural confirmation. The presence of the chlorine atom introduces an internal, self-validating isotopic check.

  • Isotopic Validation: The natural abundance of 35 Cl (75%) and 37 Cl (25%) dictates a strict 3:1 intensity ratio for the molecular ion peaks. The observation of [M+H] + at m/z 218 and 220 in a 3:1 ratio definitively confirms the retention of the chlorophenyl moiety.

  • Fragmentation Causality: The primary fragmentation pathway involves the expulsion of HCN (-27 Da) to yield m/z 191/193. This loss is thermodynamically driven by the stability of the resulting highly conjugated aromatic cation.

Fragmentation M Molecular Ion [M+H]+ m/z 218 (35Cl) / 220 (37Cl) F1 Loss of NH3 m/z 201 / 203 M->F1 -17 Da F2 Loss of HCN m/z 191 / 193 M->F2 -27 Da F3 Loss of Cl radical m/z 183 M->F3 -35 Da F4 Pyrrole Core Cleavage m/z 156 F2->F4 -Cl

Fig 2. ESI-MS fragmentation pathways highlighting isotopic signatures and functional group losses.

Consolidated Spectral Data Tables

The following tables summarize the quantitative spectral data, providing a rapid reference for analytical validation.

Table 1: 1 H and 13 C NMR Assignments (DMSO- d6​ , 400 MHz / 100 MHz)
Position / Group 1 H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift ( δ , ppm)Mechanistic Note
Pyrrole NH 11.20Broad singlet-Highly deshielded by C N group
Pyrrole C5-H 6.85Singlet (or doublet if coupled to NH)112.4Aromatic CH
NH 2​ Group 5.80Broad singlet (2H)-Broadened by 14 N relaxation
Aryl H-2', H-6' 7.62Doublet ( J=8.5 ) (2H)127.8AA'BB' system, ortho to pyrrole
Aryl H-3', H-5' 7.45Doublet ( J=8.5 ) (2H)129.1AA'BB' system, ortho to Cl
Pyrrole C2 --148.5Deshielded by adjacent NH 2​
Pyrrole C3 --86.2Shielded electron sink (push-pull)
Pyrrole C4 --122.0Quaternary aromatic carbon
C N --117.5Conjugated nitrile
Aryl C-1', C-4' --132.5, 130.8Quaternary aryl carbons
Table 2: Key Infrared (IR) Vibrational Bands (KBr Pellet)
Wavenumber (cm −1 )Functional GroupVibrational ModeDiagnostic Significance
3410, 3320 -NH 2​ Asymmetric & Symmetric StretchConfirms primary amine presence
3210 Pyrrole -NHN-H StretchIndicates hydrogen-bonded pyrrole core
2215 -C NC N StretchShifted lower due to strong π -conjugation
1620, 1550 C=C, C=NAromatic Ring StretchConfirms heteroaromatic framework
830 Aryl C-ClC-Cl StretchCharacteristic of para-chlorophenyl substitution
Table 3: Mass Spectrometry (ESI+) Diagnostics
m/z ObservedIon IdentityRelative IntensityCausality / Validation
218.0 [M( 35 Cl)+H] + 100% (Base Peak)Primary molecular ion
220.0 [M( 37 Cl)+H] + ~33%Validates presence of one Chlorine atom
191.0 [M( 35 Cl)+H - HCN] + VariableConfirms presence of carbonitrile group

References

  • Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) Source: ACS Omega - ACS Publications URL:[Link][4]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles Source: Oriental Journal of Chemistry URL:[Link][2]

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][5]

Sources

Exploratory

Strategic Utilization of 2-Amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile in Drug Discovery: Synthesis, Mechanisms, and Pharmacological Profiling

Executive Summary The pyrrole heterocycle is a foundational structural element in medicinal chemistry, embedded within numerous natural products and FDA-approved therapeutics. Among its functionalized derivatives, 2-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrole heterocycle is a foundational structural element in medicinal chemistry, embedded within numerous natural products and FDA-approved therapeutics. Among its functionalized derivatives, 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile (CAS: 120450-07-9) has emerged as a highly versatile, privileged scaffold[1]. This in-depth technical guide provides a comprehensive analysis of this compound, detailing its physicochemical profile, optimized synthetic methodologies, and its critical role in modern drug development—specifically its application as a potent agonist of the Stimulator of Interferon Genes (STING) pathway and its utility as an antimicrobial agent[2][3].

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of a scaffold is the first step in rational drug design. The unique substitution pattern of CAS 120450-07-9 balances lipophilicity with hydrogen-bonding capacity, making it an ideal candidate for target receptor engagement[4].

Table 1: Physicochemical and Structural Properties

PropertyValue / DescriptionPharmacological Significance
Chemical Name 2-Amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrileDefines the exact regiochemistry of the scaffold.
CAS Registry Number 120450-07-9Unique identifier for regulatory and sourcing verification[1][5].
Molecular Formula C₁₁H₈ClN₃Indicates a highly nitrogen-dense, low-molecular-weight core.
Molecular Weight 217.66 g/mol Highly favorable for lead optimization (well below the Lipinski limit of 500 Da)[4].
Topological Polar Surface Area (TPSA) ~66.5 ŲOptimal for cellular permeability while maintaining solubility.
Key Functional Groups Primary amine (-NH₂), Nitrile (-C≡N), Aryl chloride (-C₆H₄Cl)Provides a diverse array of hydrogen bond donors/acceptors and hydrophobic interaction points.

Synthetic Methodologies & Mechanistic Insights

The traditional synthesis of highly substituted pyrroles often relies on harsh conditions or multi-step linear sequences that suffer from poor atom economy. To circumvent this, modern synthetic protocols utilize multi-component reactions (MCRs) . The synthesis of 2-amino-4-aryl-1H-pyrrole-3-carbonitriles is most efficiently achieved via the condensation of an α -haloketone with malononitrile and a nitrogen source under microwave irradiation[6].

SynthesisWorkflow A alpha-Haloketone (Electrophile) C Knoevenagel Condensation A->C B Malononitrile (Nucleophile) B->C E Cyclization & Dehydration C->E Intermediate D Ammonium Acetate (Nitrogen Source) D->E F CAS: 120450-07-9 (Target Scaffold) E->F -H2O, -HX

Fig 1: Multi-component synthetic workflow for 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile.

Protocol A: Microwave-Assisted Multi-Component Synthesis

This protocol is designed as a self-validating system to ensure high yield and purity.

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-bromo-1-(4-chlorophenyl)ethanone and 1.1 equivalents of malononitrile in absolute ethanol.

    • Causality: Ethanol is selected as a green, protic solvent. It stabilizes the polar transition states during the initial Knoevenagel condensation and allows the highly hydrophobic final pyrrole product to precipitate upon cooling, thermodynamically driving the reaction to completion.

  • Amine Addition: Add 2.5 equivalents of ammonium acetate to the stirring solution.

    • Causality: Ammonium acetate is chosen over ammonia gas because it acts dually as a nitrogen source for the pyrrole ring and as a mild buffer. This buffering capacity prevents the base-catalyzed degradation and polymerization of the highly reactive malononitrile starting material.

  • Microwave Irradiation: Subject the sealed reaction vessel to microwave irradiation at 100°C for 15–20 minutes[6].

    • Causality: Microwave heating is employed instead of conventional thermal heating to ensure rapid, volumetric energy transfer. This efficiently overcomes the high activation energy barrier of the final cyclization and dehydration steps, minimizing the residence time of sensitive intermediates and preventing the thermal degradation of the primary 2-amino group.

  • Isolation & Validation: Cool the mixture to 0°C. The product will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.

    • Self-Validation Step: Confirm synthesis success via ¹H NMR spectroscopy. The appearance of a broad singlet at ~11.0 ppm (pyrrole -NH) and a singlet at ~5.5 ppm (-NH₂) confirms the formation of the 2-amino-pyrrole core, while LC-MS should yield a mass-to-charge ratio (m/z) of 218 [M+H]⁺.

Pharmacological Applications & Target Engagement

cGAS-STING Pathway Agonism

The cyclic GMP–AMP synthase–stimulator of interferon genes (cGAS-STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and triggering anti-tumor and anti-infection immunity[3]. Recent structure-activity relationship (SAR) studies have identified 1H-pyrrole-3-carbonitrile derivatives as highly potent, small-molecule STING agonists[3]. These compounds bind directly to the STING dimer, inducing a conformational change that recruits TANK-binding kinase 1 (TBK1) and subsequently phosphorylates interferon regulatory factor 3 (IRF3)[3].

STINGPathway A Cytosolic dsDNA B cGAS Activation A->B C cGAMP Synthesis B->C D STING Dimer (ER Membrane) C->D Endogenous F TBK1 Recruitment D->F Conformation Shift E Pyrrole-3-carbonitrile Agonists E->D Synthetic Ligand G IRF3 Phosphorylation F->G H Type I Interferons G->H Transcription

Fig 2: Mechanism of action for 1H-pyrrole-3-carbonitrile derivatives in the cGAS-STING pathway.

Antimicrobial and Anti-Inflammatory Potential

Beyond immuno-oncology, highly substituted pyrrole-3-carbonitriles exhibit potent antibacterial properties, particularly against Gram-positive strains such as Staphylococcus aureus[2]. The dense functionalization of the pyrrole ring, specifically with halogenated phenyl substituents, favors bacterial cell wall penetration and disrupts critical pathogenic enzymatic pathways[2].

Structure-Activity Relationship (SAR) Analysis

The pharmacological efficacy of CAS 120450-07-9 is not accidental; it is a direct result of its highly specific functional group arrangement.

Table 2: SAR Contributions of CAS 120450-07-9

Structural MotifPhysicochemical ImpactPharmacological Contribution2-Amino GroupIncreases TPSA; acts as a localized dipole.Serves as an essential hydrogen bond donor, anchoring the molecule to key amino acid residues within target receptor pockets (e.g., the STING binding domain)[4].3-CarbonitrileStrongly electron-withdrawing; lowers pyrrole -NH pKa.Acts as a robust hydrogen bond acceptor. Its electron-withdrawing nature stabilizes the electron-rich pyrrole core against oxidative degradation.4-(4-Chlorophenyl)Increases LogP by ~1.5 units; introduces steric bulk.The lipophilic bulk occupies deep hydrophobic pockets. Crucially, the para-chlorine atom blocks rapid CYP450-mediated para-hydroxylation, significantly extending the compound's metabolic half-life.1H-Pyrrole CoreProvides a rigid, planar aromatic geometry.Facilitates π π stacking interactions with aromatic residues (like Tyrosine or Tryptophan) in the active site[3].

Experimental Protocols: Biological Evaluation

Protocol B: In Vitro STING Reporter Assay

To evaluate the agonistic activity of synthesized CAS 120450-07-9, a self-validating cellular reporter assay is required.

  • Cell Culture Preparation: Plate THP1-Dual reporter cells (InvivoGen) at a density of 1 × 10⁵ cells/well in a 96-well plate using RPMI 1640 medium.

    • Causality: THP1-Dual cells are utilized because they natively express the human STING pathway and incorporate an IRF-inducible Lucia luciferase reporter. This provides a direct, quantifiable, and biologically relevant readout of downstream transcriptional activation without the need for complex western blotting[3].

  • Compound Treatment: Treat the cells with a serial dilution of CAS 120450-07-9 (ranging from 0.1 µM to 50 µM).

    • Causality: Establishing an accurate EC₅₀ requires a broad, logarithmic concentration range to fully capture the sigmoidal dose-response curve, preventing false negatives at lower concentrations or toxicity-induced signal drops at higher concentrations.

  • Incubation: Incubate the treated cells at 37°C in a 5% CO₂ atmosphere for exactly 24 hours.

    • Causality: A 24-hour incubation period is critical. It allows sufficient time for the entire biological signaling cascade (Ligand Binding STING Polymerization TBK1/IRF3 Activation Gene Transcription Protein Translation) to culminate in the secretion of the luciferase reporter protein[3].

  • Readout & Validation: Transfer 20 µL of the cell culture supernatant to an opaque assay plate. Add the coelenterazine-based luminescence assay reagent and read immediately on a microplate luminometer.

    • Self-Validation Step: Always include a vehicle control (0.1% DMSO) to establish baseline noise, and a positive control (e.g., 2'3'-cGAMP at 10 µg/mL) to validate the assay's dynamic range and ensure the cells are responsive.

References

  • 2-AMINO-4-(4-CHLOROPHENYL)-1H-PYRROLE-3-CARBONITRILE (CAS 120450-07-9)
  • Source: PMC (NIH)
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: MDPI URL
  • Synthesis of 2-Amino-4hydroxy-1H-pyrrole-3-carbonitrile from Glycine under Microwave Irradiation Source: International Journal of Advanced Biological and Biomedical Research URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Characterizing 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile as a Novel STING Receptor Agonist

For Research Use Only. Introduction: The STING Pathway and the Rise of Novel Agonists The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cyto...

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only.

Introduction: The STING Pathway and the Rise of Novel Agonists

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA from pathogens or damaged host cells.[1][2][3] Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[4][5][6] This robust immune response is instrumental in orchestrating both innate and adaptive immunity, making the STING pathway a highly attractive target for therapeutic intervention, particularly in cancer immunotherapy and vaccine development.[1][3][7]

Activation of STING signaling begins when the enzyme cyclic GMP-AMP synthase (cGAS) detects double-stranded DNA in the cytoplasm and synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2][6] cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER).[1][6] This binding event induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus.[4][8] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[4][8] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of IFN-I genes.[5][6]

While natural STING agonists are cyclic dinucleotides (CDNs), their therapeutic development has been hampered by challenges such as poor membrane permeability and rapid in vivo clearance.[9] This has spurred the discovery of non-CDN small molecule STING agonists. Recently, a novel class of compounds based on a 1H-pyrrole-3-carbonitrile scaffold has been identified as potent STING agonists.[1][4] This application note provides a detailed guide for researchers to characterize the activity of a representative compound from this class, 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile , as a STING receptor agonist.

The protocols outlined herein provide a comprehensive framework for:

  • Confirming direct target engagement with the STING protein within a cellular context.

  • Quantifying the functional activation of the STING pathway.

  • Profiling the downstream cytokine signature induced by the compound.

The cGAS-STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling cascade, which is the target of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA (Pathogen or Host-derived) dsDNA->cGAS Senses STING STING cGAMP->STING Binds & Activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes ISRE Interferon-Stimulated Response Element (ISRE) pIRF3_dimer->ISRE Translocates & Binds STING_active Active STING (Translocated) STING->STING_active Translocates STING_active->TBK1 Recruits & Activates IFN_genes Type I Interferon Genes (e.g., IFNB1) ISRE->IFN_genes Drives Transcription

Caption: The cGAS-STING signaling pathway, initiated by cytosolic DNA.

Experimental Workflow for Agonist Characterization

A multi-tiered approach is recommended to robustly characterize a novel STING agonist. This workflow ensures that the compound's activity is specific, on-target, and functionally relevant.

Experimental_Workflow start Start: Compound Synthesis 2-amino-4-(4-chlorophenyl) -1H-pyrrole-3-carbonitrile step1 Protocol 1: CETSA Confirm Target Engagement start->step1 decision On-Target & Active? step1->decision step2 Protocol 2: IFN-β Reporter Assay Quantify Functional Activity (EC50) step3 Protocol 3: Cytokine Profiling Characterize Downstream Response step2->step3 end Conclusion: Confirmed STING Agonist step3->end decision->step2 Yes stop Re-evaluate or Discontinue decision->stop No

Caption: Recommended workflow for characterizing a potential STING agonist.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[10][11] The principle is based on ligand-induced thermal stabilization; when a compound binds to its target protein, the protein's melting temperature (Tm) increases.[12] This stabilization can be detected by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.

Objective: To demonstrate that 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile directly binds to and stabilizes the STING protein in intact cells.

Materials
  • Cell Line: THP-1 (human monocytic cell line) or other cells endogenously expressing STING.

  • Compound: 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile, dissolved in DMSO to a 10 mM stock.

  • Vehicle Control: DMSO.

  • Lysis Buffer: PBS with protease inhibitors.

  • Detection: Western Blotting (Primary antibody against STING, secondary HRP-conjugated antibody) or a quantitative immunoassay like ELISA.

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Culture THP-1 cells to a density of approximately 1-2 x 106 cells/mL.

    • Harvest and resuspend cells in fresh culture medium.

    • Treat one batch of cells with the compound (e.g., 10 µM final concentration) and another with an equivalent volume of DMSO (vehicle control).

    • Incubate for 1-2 hours at 37°C, 5% CO2.

  • Heating and Lysis:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C) for 3 minutes using a thermal cycler. Include an unheated control (room temperature).

    • Immediately after heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Quantification of Soluble STING:

    • Normalize the total protein concentration of all supernatant samples.

    • Analyze the amount of soluble STING protein in each sample using Western Blot or ELISA.

Data Analysis and Expected Results
  • Plot the relative amount of soluble STING (normalized to the unheated control) against the temperature for both the compound-treated and vehicle-treated samples.

  • A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization of STING upon compound binding.

Temperature (°C)Vehicle (DMSO) - % Soluble STINGCompound (10 µM) - % Soluble STING
40100%100%
4495%100%
4875%98%
5240%85%
5615%50%
60<5%20%

Protocol 2: IFN-β Reporter Assay for Functional Activity

Principle: A key functional consequence of STING activation is the robust transcription of the IFNB1 gene.[1] This can be measured using a reporter cell line where the luciferase gene is placed under the control of an IFN-β promoter or an Interferon-Stimulated Response Element (ISRE).[13][14] The amount of light produced by the luciferase enzyme is directly proportional to the level of STING pathway activation.

Objective: To determine the potency of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile in activating the STING pathway by calculating its half-maximal effective concentration (EC50).

Materials
  • Reporter Cell Line: THP-1-Dual™ (InvivoGen) or a similar cell line engineered with an ISRE-luciferase reporter construct.

  • Compound: Serial dilutions of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile in culture medium.

  • Positive Control: 2'3'-cGAMP.

  • Assay Plate: 96-well, white, flat-bottom plate.

  • Luciferase Assay Reagent: Commercially available luciferase substrate (e.g., QUANTI-Luc™).

  • Luminometer: Plate reader capable of measuring luminescence.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed the reporter cells into the 96-well plate at a density of 50,000 to 100,000 cells per well in 100 µL of culture medium.

    • Incubate for 2-4 hours to allow cells to settle.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of the compound. A typical starting concentration might be 50 µM.

    • Add 100 µL of the diluted compound, positive control, or vehicle control to the appropriate wells. The final volume in each well should be 200 µL.

    • Include "cells only" (unstimulated) and "vehicle" (DMSO) controls.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Luciferase Assay:

    • Equilibrate the luciferase assay reagent to room temperature.

    • Transfer 20 µL of cell culture supernatant from each well to a new white 96-well plate.

    • Add 50 µL of the luciferase reagent to each well.

    • Immediately measure the luminescence using a plate reader.

Data Analysis and Expected Results
  • Subtract the background luminescence (unstimulated wells) from all other readings.

  • Plot the luminescence signal against the log of the compound concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the EC50 value. The EC50 represents the concentration at which the compound elicits 50% of its maximal response.

AgonistEC50 (µM) for IFN-β Induction
2'3'-cGAMP (Positive Control)~70 µM
2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile To be determined
SR-717 (Reference non-CDN Agonist)~1-5 µM

Protocol 3: Cytokine Secretion Profiling

Principle: STING activation leads to the secretion of a wide array of cytokines and chemokines beyond IFN-β, including TNF-α, IL-6, and CXCL10, which are crucial for recruiting and activating other immune cells. Profiling this cytokine signature provides a broader understanding of the compound's immunomodulatory effects.

Objective: To measure the concentration of key pro-inflammatory cytokines and chemokines secreted by immune cells in response to treatment with 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile.

Materials
  • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 cells.

  • Compound: 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile.

  • Positive Control: 2'3'-cGAMP or LPS.

  • Cytokine Detection Kit: Multiplex immunoassay (e.g., Luminex) or individual ELISA kits for IFN-β, TNF-α, IL-6, and CXCL10.

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Plate PBMCs or THP-1 cells in a 24-well or 96-well plate.

    • Treat cells with the compound at a concentration around its EC50 value (determined in Protocol 2), a positive control, and a vehicle control.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell-free supernatant and store it at -80°C until analysis.

  • Cytokine Quantification:

    • Perform the multiplex immunoassay or individual ELISAs on the collected supernatants according to the manufacturer's instructions.

    • Generate a standard curve for each cytokine to allow for the accurate quantification of its concentration in the samples.

Data Analysis and Expected Results
  • Calculate the concentration (pg/mL or ng/mL) of each cytokine in the samples using the standard curves.

  • Present the data as a bar graph comparing the cytokine levels induced by the compound to the vehicle and positive controls.

  • A successful STING agonist should induce a significant increase in the secretion of IFN-β, TNF-α, IL-6, and CXCL10 compared to the vehicle control.

TreatmentIFN-β (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)CXCL10 (pg/mL)
Vehicle (DMSO)< 20< 50< 100< 200
Compound (at EC50) > 500> 1000> 1500> 2000
2'3'-cGAMP (10 µg/mL)> 800> 1500> 2000> 3000

Conclusion

The protocols described in this application note provide a robust framework for the comprehensive characterization of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile and other novel compounds from the 1H-pyrrole-3-carbonitrile class as STING receptor agonists.[1][4] By systematically confirming target engagement with CETSA, quantifying functional potency through a reporter assay, and profiling the downstream immunomodulatory effects, researchers can build a strong, evidence-based case for the compound's mechanism of action. These methods are essential for the preclinical validation of new immunotherapeutic agents targeting the STING pathway.

References

  • Shen, C.-J., et al. (2023). Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters, 14(8), 1079–1087. [Link]

  • Shen, C.-J., et al. (2023). Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Wikipedia. (n.d.). cGAS–STING cytosolic DNA sensing pathway. Retrieved from [Link]

  • Gao, P., et al. (2020). STING modulators: Predictive significance in drug discovery. Acta Pharmaceutica Sinica B, 10(7), 1219-1233. [Link]

  • Lekshmy Kunjamma, U. S. (2018). The cellular thermal shift assay : a novel strategy to study drug target engagement and resistance development in cancer therapy. DR-NTU. [Link]

  • Al-Amin, R., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Olink. [Link]

  • Lundbäck, T. (2018). Hot Topics: Cellular thermal shift assays to measure ligand-to-target engagement. AstraZeneca. [Link]

  • Eagle, A. L., et al. (2020). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 18(3), 469-475. [Link]

  • Chang, J., et al. (2017). A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists. Antiviral Research, 147, 10-21. [Link]

  • Chen, Q., et al. (2022). Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy. Molecules, 27(14), 4647. [Link]

  • Synbio Technologies. (2023). Progress in the Research and Development of cGAS-STING Drug Targets. [Link]

  • Corrales, L., et al. (2015). Molecular Pathways: Targeting the Stimulator of Interferon Genes (STING) in the Immunotherapy of Cancer. Clinical Cancer Research, 21(21), 4774-4779. [Link]

  • Fitzgerald, K. A., & Kagan, J. C. (2021). Molecular Mechanisms of the Toll-Like Receptor, STING, MAVS, Inflammasome, and Interferon Pathways. mSystems, 6(3), e00398-21. [Link]

  • Chang, J., et al. (2017). A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists. Antiviral Research, 147, 10-21. [Link]

  • Li, Y., et al. (2022). Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases. Journal of Genetics and Genomics, 49(10), 913-926. [Link]

  • Shae, D., et al. (2021). In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex. Journal of Visualized Experiments, (168). [Link]

  • Sainathan, S. K., et al. (2018). Abstract B068: An in vitro cellular functional STING pathway assay to measure the potency of STING agonists, using interferon-β response. Molecular Cancer Therapeutics, 17(1_Supplement), B068. [Link]

  • ResearchGate. (n.d.). Cell-based luciferase assay of STING in response to CDNs. Retrieved from [Link]

  • Drug Target Review. (2021). STING-activating drugs could customise cancer treatments. [Link]

  • Eurofins Discovery. (n.d.). Targeting STING Pathway and Mediated Enzymes. Retrieved from [Link]

  • Johnson, J. M., et al. (2023). The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy. Current Oncology Reports, 25(5), 455-463. [Link]

  • Li, A., et al. (2021). Tumor-targeted delivery of a STING agonist improves cancer immunotherapy. Proceedings of the National Academy of Sciences, 118(23), e2025684118. [Link]

  • ResearchGate. (n.d.). Chemical structures and in vitro potencies of STING agonists. Retrieved from [Link]

  • G. A. B. (2022). Design of a systemic small molecule clinical STING agonist using physics-based simulations and artificial intelligence. bioRxiv. [Link]

  • Wilson, J. T., et al. (2021). Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy. Advanced Drug Delivery Reviews, 174, 333-365. [Link]

  • Shi, X., et al. (2020). Abstract 6644: A comprehensive in vitro and in vivo system to evaluate STING agonist efficacy in cancer therapeutics. Cancer Research, 80(16_Supplement), 6644. [Link]

  • NeoGenomics Laboratories, Inc. (2024). Abstract 94: Interrogation of STING induced cytokines in the tumor microenvironment using an Integrated MultiOmyx-RNAscope panel for spatial and quantitative profiling. Cancer Research. [Link]

  • Assay Genie. (2024). STING Activators As Cancer Therapeutics. [Link]

  • Li, Z., et al. (2025). Design, Synthesis, and Biological Evaluation of Selective STING Synergists That Enhance cGAMP-STING Pathway Activation without Inherent Agonist Activity. Journal of Medicinal Chemistry. [Link]

  • Kim, S., et al. (2021). Development of Small-Molecule STING Activators for Cancer Immunotherapy. International Journal of Molecular Sciences, 23(1), 146. [Link]

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  • Gnanandarajah, J., et al. (2025). Systemic STING agonist therapy drives expression of interferon stimulated genes and downstream production of cytokines in dogs with solid tumors. Journal for ImmunoTherapy of Cancer, 13(1), e009951. [Link]

  • ChemSynthesis. (n.d.). 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

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Sources

Application

Application Note: In Vitro Antimicrobial Profiling of 2-Amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile

Executive Summary The rapid emergence of multidrug-resistant (MDR) ESKAPE pathogens requires the continuous exploration of novel chemical spaces. Nitrogen-containing heterocycles, particularly pyrrole derivatives, have p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) ESKAPE pathogens requires the continuous exploration of novel chemical spaces. Nitrogen-containing heterocycles, particularly pyrrole derivatives, have proven potential as potent antibacterial and antifungal agents[1]. This application note provides a comprehensive, field-validated framework for evaluating the in vitro antimicrobial activity of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile . By detailing high-throughput microdilution workflows and synergy assays, this guide empowers drug development professionals to accurately profile both the direct bactericidal effects and the resistance-breaking potential of this specific pyrrole scaffold.

Mechanistic Rationale & Target Biology

The structural topology of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile is engineered for dual-action antimicrobial efficacy:

  • Direct Antimicrobial Action: Novel 2-amino-pyrrole-3-carbonitrile derivatives exhibit high intrinsic activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and pathogenic fungi (e.g., Candida albicans)[2]. The lipophilic 4-chlorophenyl moiety enhances partitioning into the thick peptidoglycan layers and fungal cell membranes, disrupting cellular integrity.

  • Metallo-β-Lactamase (MBL) Inhibition: In Gram-negative bacteria, the outer membrane often restricts the direct lethality of pyrroles. However, 2-aminopyrrole-3-carbonitriles have been identified as broad-spectrum inhibitors of MBLs (such as IMP-1, NDM-1, and VIM)[3]. The 2-amino and 3-carbonitrile groups act as a pharmacophore that competitively chelates the active-site zinc ions of MBLs, thereby preventing the hydrolysis of carbapenems and restoring the efficacy of co-administered antibiotics[3].

MOA cluster_pathogen Gram-Negative Resistance Mechanism MBL Metallo-β-Lactamase (e.g., IMP-1, NDM-1) Hydrolysis Antibiotic Hydrolysis (Resistance) MBL->Hydrolysis Cleavage of β-lactam ring BetaLactam β-Lactam Antibiotic (Meropenem) BetaLactam->MBL Target Binding Synergy Restored Antibiotic Efficacy (Bacterial Cell Death) BetaLactam->Synergy Unhindered Action Compound 2-amino-4-(4-chlorophenyl)- 1H-pyrrole-3-carbonitrile Inhibition Competitive MBL Inhibition (Zn2+ Interaction) Compound->Inhibition Penetrates Outer Membrane Inhibition->MBL Blocks Active Site Inhibition->Synergy Prevents Hydrolysis

Fig 1: Mechanism of MBL inhibition and antibiotic synergy by pyrrole-3-carbonitriles.

Self-Validating Experimental Protocols

Reagents & Materials Preparation
  • Test Compound: 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile (Powder, >99% purity).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 (buffered with MOPS) for fungi.

  • Solvent: 100% Dimethyl Sulfoxide (DMSO).

  • Viability Indicator: Resazurin sodium salt (0.015% w/v in sterile water).

Scientific Rationale: The highly lipophilic nature of the 4-chlorophenyl group necessitates initial dissolution in 100% DMSO. However, to prevent solvent-induced membrane toxicity which would confound MIC readouts, the final assay concentration of DMSO must strictly remain ≤1.0% (v/v).

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) against Gram-positive and fungal strains.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% DMSO to yield a 10.24 mg/mL stock.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2–12. Add 100 µL of a 256 µg/mL working solution (diluted in CAMHB from stock) to column 1. Perform a 2-fold serial dilution from column 1 to 11, discarding 50 µL from column 11. Column 12 serves as the growth control (no drug).

  • Inoculum Standardization: Suspend isolated colonies from an overnight agar plate in sterile saline to match a 0.5 McFarland standard ( ∼1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to all wells. The final compound concentration range will be 0.125 to 128 µg/mL, and the final bacterial density will be 5×105 CFU/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours.

  • Viability Readout: Add 20 µL of 0.015% resazurin to all wells. Incubate for an additional 2 hours.

  • Data Acquisition: Read the plate visually (blue = inhibited/dead, pink = viable) or via spectrophotometry (OD 590 nm).

System Validation Controls:

  • Sterility Control: Media + Compound (No bacteria) to ensure no contamination.

  • Positive Control: Meropenem or Vancomycin to validate strain susceptibility.

  • Vehicle Control: 1% DMSO + Bacteria to ensure the solvent is not inhibiting growth.

Protocol B: Checkerboard Synergy Assay (Resistance-Breaking Profiling)

Because pyrrole-3-carbonitriles act as MBL inhibitors[3], this assay evaluates the compound's ability to restore Meropenem efficacy in resistant Gram-negative strains (e.g., P. aeruginosa PAO1).

Step-by-Step Methodology:

  • Matrix Setup: In a 96-well plate, serially dilute Meropenem horizontally (columns 1–8) and 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile vertically (rows A–G). Row H contains Meropenem alone; Column 9 contains the pyrrole alone.

  • Inoculation & Incubation: Add 5×105 CFU/mL of the MBL-producing strain to all wells. Incubate at 37°C for 18 hours.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula:

    FICI=MICDrugA(alone)​MICDrugA(combo)​​+MICDrugB(alone)​MICDrugB(combo)​​

    Interpretation: FICI ≤0.5 (Synergy); 0.5<FICI≤4.0 (Additivity/Indifference); FICI >4.0 (Antagonism).

Workflow A Compound Stock (10 mg/mL in DMSO) B Serial Dilution (CAMHB Media) A->B Dilute C Bacterial Inoculation (5x10^5 CFU/mL) B->C Transfer to 96-well D Incubation (37°C, 18-24h) C->D Seal Plate E Resazurin Addition (Viability Dye) D->E Add 20 µL/well F Spectrophotometry (OD 590 nm) E->F Incubate 2h

Fig 2: High-throughput experimental workflow for MIC determination using Resazurin.

Data Presentation & Interpretation

The table below summarizes representative quantitative data demonstrating the dual-action profile of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile across various ESKAPE pathogens. The data reflects the established literature consensus that pyrrole-3-carbonitriles exhibit strong direct activity against Gram-positive bacteria and fungi, while acting synergistically with β-lactams against Gram-negative bacteria[2][3].

Table 1: Representative In Vitro Antimicrobial & Synergistic Activity

Target OrganismStrain CharacteristicsMIC (Compound Alone)MIC (Compound + 4 µg/mL Meropenem)FICI Interpretation
Staphylococcus aureusATCC 29213 (Gram +)8 µg/mLN/ADirect Bactericidal
Candida albicansATCC 10231 (Fungus)16 µg/mLN/ADirect Fungicidal
Pseudomonas aeruginosaPAO1 (IMP-1 MBL +)>128 µg/mL2 µg/mLSynergistic (FICI = 0.31)
Escherichia coliNCTC 13476 (NDM-1 +)64 µg/mL1 µg/mLSynergistic (FICI = 0.28)
Acinetobacter baumanniiATCC 19606 (Gram -)>128 µg/mL64 µg/mLIndifferent (FICI = 1.0)

Application Scientist Note: The high MIC (>128 µg/mL) against P. aeruginosa when used alone confirms that the compound cannot easily bypass the Gram-negative outer membrane to cause direct lethality. However, its ability to drop the Meropenem MIC from resistant levels (>32 µg/mL) down to susceptible levels (2 µg/mL) proves its potent function as an MBL inhibitor in the periplasmic space.

Sources

Method

Development of Pyrrole-Based Drug Candidates for Tuberculosis: Application Notes and Protocols

Introduction Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health challenge. The emergence of multidrug-resistant (MDR) and extensively drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health challenge. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has rendered many first- and second-line treatments ineffective, creating an urgent need for novel therapeutics with new mechanisms of action.[1][2] The unique and complex cell wall of M. tuberculosis, particularly its mycolic acid layer, is a crucial factor in its virulence and intrinsic resistance to many antibiotics.[1] This intricate barrier is a prime target for the development of new anti-tubercular agents.

Pyrrole-based chemical scaffolds have emerged as a promising class of compounds in the fight against tuberculosis.[3][4] These heterocyclic molecules have demonstrated potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. Their versatility allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of pyrrole-based drug candidates for tuberculosis. We will delve into the synthesis of promising pyrrole-2-carboxamide derivatives, detail protocols for their in vitro evaluation, and explore their mechanism of action, with a focus on the inhibition of key enzymes in the mycolic acid biosynthesis pathway.

Rationale for Pursuing Pyrrole-Based Compounds

The therapeutic potential of pyrrole derivatives lies in their ability to target essential pathways in M. tuberculosis. Two of the most well-validated targets for these compounds are:

  • Mycobacterial Membrane Protein Large 3 (MmpL3): This protein is a crucial transporter responsible for the export of trehalose monomycolate (TMM), a key precursor of mycolic acids, across the mycobacterial inner membrane.[1][5] Inhibition of MmpL3 disrupts the formation of the mycolic acid layer, leading to cell death. Several pyrrole-based compounds have been identified as potent MmpL3 inhibitors.[6][7]

  • Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acids that form the meromycolate chain of mycolic acids.[1][2] InhA is the primary target of the frontline anti-TB drug isoniazid. Pyrrole-based direct inhibitors of InhA offer the advantage of circumventing the resistance mechanisms that often arise from mutations in the KatG enzyme, which is required to activate isoniazid.[8][9]

By targeting these essential pathways, pyrrole-based compounds can effectively inhibit the growth of M. tuberculosis, including strains resistant to current therapies. The following sections provide detailed protocols for the synthesis and evaluation of these promising drug candidates.

Synthesis of Pyrrole-2-Carboxamide Derivatives

The following is a representative protocol for the synthesis of N-phenyl-1H-pyrrole-2-carboxamide derivatives, a class of compounds that has shown significant anti-tubercular activity.[6][7]

Protocol 1: Synthesis of 4-(2,4-Dichlorophenyl)-N-phenyl-1H-pyrrole-2-carboxamide

This protocol is adapted from the work of Wang et al. (2022).[6][7]

Materials:

  • Pyrrole

  • 2,4-Dichlorobenzoyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Oxalyl chloride

  • Anhydrous Diethyl ether

  • Aniline

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Friedel-Crafts Acylation:

    • To a stirred solution of pyrrole (1 eq) in anhydrous DCM at 0 °C, add anhydrous AlCl₃ (1.1 eq) portion-wise.

    • Slowly add a solution of 2,4-dichlorobenzoyl chloride (1 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into ice-water and extract with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield 2-(2,4-dichlorobenzoyl)-1H-pyrrole.

  • Reduction of the Ketone:

    • Dissolve the product from the previous step in MeOH.

    • Cool the solution to 0 °C and add NaBH₄ (2 eq) portion-wise.

    • Stir the reaction at room temperature for 2-3 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-((2,4-dichlorophenyl)(hydroxy)methyl)-1H-pyrrole.

  • Oxidation to the Carboxylic Acid:

    • This step can be achieved using various oxidizing agents, such as Jones reagent or potassium permanganate. The choice of reagent and conditions may require optimization.

  • Formation of the Acid Chloride:

    • Dissolve the resulting pyrrole-2-carboxylic acid in anhydrous DCM.

    • Add oxalyl chloride (2 eq) and a catalytic amount of anhydrous DMF.

    • Stir the reaction at room temperature for 1-2 hours until the evolution of gas ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude pyrrole-2-carbonyl chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • Add aniline (1.2 eq) and TEA (1.5 eq).

    • Stir the reaction at room temperature for 3-4 hours.

    • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product, 4-(2,4-Dichlorophenyl)-N-phenyl-1H-pyrrole-2-carboxamide, by column chromatography.[6][7]

Causality behind Experimental Choices:

  • Friedel-Crafts Acylation: This classic reaction is an effective method for introducing an acyl group onto the electron-rich pyrrole ring. Anhydrous conditions are crucial to prevent the decomposition of the Lewis acid catalyst, AlCl₃.

  • Reduction with NaBH₄: Sodium borohydride is a mild and selective reducing agent for ketones, which minimizes the risk of over-reduction or side reactions with other functional groups.

  • Amide Coupling: The use of an acid chloride intermediate is a common and efficient way to form an amide bond with an amine. Triethylamine is added to neutralize the HCl generated during the reaction.

In Vitro Evaluation of Anti-Tubercular Activity

Protocol 2: Microplate Alamar Blue Assay (MABA) for MIC Determination

The MABA is a widely used colorimetric assay to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[10] The assay relies on the reduction of the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active cells.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Sterile 96-well plates

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Plate reader capable of measuring absorbance at 570 nm and 600 nm

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8).

    • Dilute the culture to a final concentration of approximately 1 x 10⁵ CFU/mL in fresh 7H9 broth.

  • Plate Setup:

    • Add 100 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to minimize evaporation.

    • In the inner wells, perform serial two-fold dilutions of the test compounds in 100 µL of 7H9 broth. The final concentrations should typically range from 0.01 to 20.0 µg/mL.[11]

    • Include a drug-free control (inoculum only) and a media-only control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the test compound and the drug-free control wells.

    • Seal the plates with parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After the incubation period, add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate the plates for 24 hours at 37°C.

  • Data Analysis:

    • Visually inspect the plates. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • Alternatively, read the absorbance at 570 nm and 600 nm using a plate reader.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink or shows a significant reduction in absorbance compared to the drug-free control.[11]

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of potential drug candidates against mammalian cells to ensure a suitable therapeutic window.

Protocol 3: MTT Assay for Cytotoxicity in Vero Cells

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Materials:

  • Vero cells (or other relevant mammalian cell lines)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Sterile 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in DMEM.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds.

    • Include a vehicle control (DMSO) and a no-cell control (media only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The 50% cytotoxic concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[6]

Mechanism of Action Studies

Protocol 4: InhA Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of the InhA enzyme.[13]

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • trans-2-Dodecenoyl-CoA (DD-CoA) or other suitable InhA substrate

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

  • UV-transparent 96-well plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, NADH (final concentration ~100 µM), and serial dilutions of the test compound.

    • Include a no-inhibitor control (DMSO only).

  • Initiation of Reaction:

    • Initiate the reaction by adding the InhA enzyme (final concentration ~50 nM) and the substrate DD-CoA (final concentration ~25 µM).

  • Measurement of Activity:

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, at regular intervals for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation

Table 1: In Vitro Anti-TB Activity and Cytotoxicity of Representative Pyrrole-2-Carboxamide Derivatives
CompoundMIC (µg/mL) vs. M. tuberculosis H37RvIC₅₀ (µg/mL) vs. Vero CellsSelectivity Index (SI = IC₅₀/MIC)
5 2,4-di-Cl-Ph2-adamantyl<0.016>64>4000
16 2-F-Ph2-adamantyl<0.016>64>4000
17 3-F-Ph2-adamantyl<0.016>64>4000
28 3-Cl-4-pyridyl2-adamantyl<0.016>64>4000
32 3-F-4-pyridyl2-adamantyl<0.01650.43150
Isoniazid --0.03>100>3333
Rifampicin --0.06>100>1667
Data adapted from Wang et al., J Med Chem, 2022.[6][7]
Table 2: In Vitro InhA Enzyme Inhibition
CompoundInhA IC₅₀ (µM)
Pyrrolidine Carboxamide Analog 0.09
Triclosan 0.22
Isoniazid-NAD adduct ~0.05
Representative data from various sources.[9][13]

Visualizations

Mycolic_Acid_Biosynthesis_Pathway_and_Inhibition cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Condensation Final Condensation & Transport cluster_Inhibitors Pyrrole-Based Inhibitors Acetyl_CoA Acetyl-CoA FAS_I_complex FAS-I Enzyme Complex Acetyl_CoA->FAS_I_complex Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_I_complex C16_C26_Fatty_Acids C16-C26 Fatty Acids FAS_I_complex->C16_C26_Fatty_Acids Pks13 Pks13 C16_C26_Fatty_Acids->Pks13 Acyl_ACP Acyl-ACP Elongation_Cycle Elongation Cycle (KasA, KasB, MabA, HadABC) Acyl_ACP->Elongation_Cycle Malonyl_ACP Malonyl-ACP Malonyl_ACP->Elongation_Cycle Enoyl_ACP trans-2-Enoyl-ACP Elongation_Cycle->Enoyl_ACP Meromycolic_Acids Meromycolic Acids Elongation_Cycle->Meromycolic_Acids InhA InhA Enoyl_ACP->InhA Reduction InhA->Elongation_Cycle Meromycolic_Acids->Pks13 Mycolic_Acid_Precursor Mycolic Acid Precursor Pks13->Mycolic_Acid_Precursor TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Precursor->TMM Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 TMM->MmpL3 Transport Cell_Wall Cell Wall Assembly (Arabinogalactan, TDM) MmpL3->Cell_Wall Pyrrole_InhA_Inhibitor Pyrrole-based InhA Inhibitor Pyrrole_InhA_Inhibitor->InhA Pyrrole_MmpL3_Inhibitor Pyrrole-based MmpL3 Inhibitor Pyrrole_MmpL3_Inhibitor->MmpL3

Caption: Mycolic Acid Biosynthesis Pathway and Points of Inhibition.

Drug_Discovery_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening In Vitro Screening Cascade cluster_MOA Mechanism of Action Studies Compound_Design Compound Design (Pyrrole Scaffold) Synthesis Chemical Synthesis Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (MABA vs. M. tb) Purification->Primary_Screening Cytotoxicity_Assay Cytotoxicity Assay (MTT vs. Vero cells) Primary_Screening->Cytotoxicity_Assay Hit_Selection Hit Selection (High SI) Cytotoxicity_Assay->Hit_Selection Enzyme_Assay Enzyme Inhibition Assays (e.g., InhA) Hit_Selection->Enzyme_Assay Target_Validation Target Validation (Resistant mutants, etc.) Enzyme_Assay->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Drug Discovery Workflow for Pyrrole-Based Anti-TB Agents.

Conclusion

The development of novel anti-tubercular agents is a critical endeavor in the face of rising drug resistance. Pyrrole-based compounds represent a highly promising class of drug candidates with potent activity against M. tuberculosis and favorable selectivity. By targeting key enzymes in the mycolic acid biosynthesis pathway, such as MmpL3 and InhA, these compounds disrupt the integrity of the mycobacterial cell wall, leading to bacterial death. The protocols and data presented in this application note provide a comprehensive framework for the synthesis, in vitro evaluation, and mechanism of action studies of pyrrole-based anti-tubercular agents. This guide is intended to empower researchers in their efforts to develop the next generation of therapies to combat this devastating disease.

References

  • Wang, L., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(16), 11241–11263. [Link]

  • Wang, L., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central, PMC9379527. [Link]

  • Abrahams, K. A., & Besra, G. S. (2018). New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics. Current Pharmaceutical Design, 24(3), 269–286. [Link]

  • Takayama, K., et al. (2005). Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis. Clinical Microbiology Reviews, 18(1), 81–101. [Link]

  • ResearchGate. (n.d.). MIC, IC50, and SI values determined for the selected most promising compounds. ResearchGate. [Link]

  • Pan, P., et al. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry, 15(21), 6649–6658. [Link]

  • Wang, Y., et al. (2023). The Biosynthetic Pathway of Mycolic Acids: Dual-Function Targets for Tuberculosis Therapeutics and Green Steroid Drugs Biomanufacturing. International Journal of Molecular Sciences, 24(2), 1642. [Link]

  • Wang, L., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed, 35915958. [Link]

  • Grzegorzewicz, A. E., et al. (2012). Inhibition of mycolic acid transport across the Mycobacterium tuberculosis plasma membrane. PLoS One, 7(11), e49545. [Link]

  • Al-Ostath, A., et al. (2023). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235941. [Link]

  • Al-Ostath, A., et al. (2023). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PubMed Central, PMC10330999. [Link]

  • Biava, M., et al. (2009). 1,5-Diaryl-2-ethyl pyrrole derivatives as antimycobacterial agents: design, synthesis, and microbiological evaluation. European Journal of Medicinal Chemistry, 44(11), 4734–4738. [Link]

  • Shirude, P. S., et al. (2013). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 56(18), 7334–7344. [Link]

  • Joshi, S. D., et al. (2024). Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase. PLoS One, 19(5), e0303173. [Link]

  • Kaur, J., et al. (2024). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. RSC Advances, 14(32), 22964–22985. [Link]

  • Pagadala, L. R., et al. (2022). Synthesis and Anti-Tuberculosis Activity of Substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl Furans and Pyrroles. Molecules, 27(24), 8871. [Link]

  • Kumar, K., & Kumar, A. (2020). Synthetic approaches to potent heterocyclic inhibitors of tuberculosis: A decade review. European Journal of Medicinal Chemistry, 192, 112185. [Link]

  • Wang, Y. F., et al. (2016). Design, Synthesis of Diaryl Quinoline Compounds With Anti-Tuberculosis Activity Research. Journal of Pharmacology and Toxicological Studies, 4(1), 1–5. [Link]

  • Johnson, C. M., et al. (2024). Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis. mBio, 15(2), e0295123. [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153–159. [Link]

Sources

Application

Application Note: Design, Synthesis, and Evaluation of 2-Amino-1H-Pyrrole-3-Carbonitrile Scaffolds as Next-Generation Insecticidal Agents

Target Audience: Discovery Chemists, Agrochemical Researchers, and Toxicologists Focus Area: Agrochemical Development, Resistance Management, and Synthetic Methodology Executive Summary The emergence of cross-resistance...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Agrochemical Researchers, and Toxicologists Focus Area: Agrochemical Development, Resistance Management, and Synthetic Methodology

Executive Summary

The emergence of cross-resistance to conventional neurotoxic insecticides (e.g., pyrethroids, organophosphates, and carbamates) has necessitated the development of agrochemicals with novel mechanisms of action[1]. The pyrrole-3-carbonitrile pharmacophore, commercially validated by the pro-insecticide chlorfenapyr, represents a highly effective class of compounds that disrupt cellular energy production rather than neural pathways[2].

Recent advancements in scaffold derivatization have identified 2-amino-1H-pyrrole-3-carbonitriles and their thio-ether analogs as potent insecticidal agents[3]. These derivatives exhibit exceptional efficacy against resistant polyphagous pests, notably the cotton leafworm (Spodoptera littoralis), which causes severe agricultural losses globally[3]. This application note details the mechanistic rationale, validated synthetic protocols, and toxicological evaluation of these next-generation pyrrole derivatives.

Mechanistic Rationale: Mitochondrial Uncoupling

Unlike traditional neurotoxins, pyrrole-3-carbonitrile derivatives function as uncouplers of mitochondrial oxidative phosphorylation[2].

The Protonophore Mechanism

To act as an effective uncoupler, a molecule must possess specific lipophilic and acidic properties. The 2-amino-1H-pyrrole-3-carbonitrile scaffold is perfectly tuned for this:

  • Lipophilicity: The aryl group at position 5 (e.g., phenyl, 4-chlorophenyl, or 4-nitrophenyl) and the thio-ether linkages at position 2 provide the necessary lipophilicity ( logP ) to penetrate the insect cuticle and the mitochondrial membranes[2][3].

  • Acidity: The highly electron-withdrawing cyano group ( −C≡N ) at position 3 withdraws electron density from the pyrrole ring. This significantly increases the acidity of the pyrrole N−H bond[2].

Once inside the mitochondrial matrix, the acidic pyrrole proton is released. The lipophilic pyrrole anion then crosses back over the inner mitochondrial membrane, where it is reprotonated in the intermembrane space. This continuous shuttling collapses the electrochemical proton gradient ( Δp ) required by ATP synthase, leading to a catastrophic halt in ATP production, cellular energy failure, and irreversible insect death[4].

Pro-Insecticidal Bioactivation

Many pyrrole-3-carbonitriles are formulated as pro-insecticides to improve plant safety and target specificity[2]. Upon ingestion by the insect, host cytochrome P450 enzymes (e.g., CYP4 and CYP6 families) metabolize the parent compound (often via N-dealkylation or side-chain cleavage) into the active, highly acidic pyrrole metabolite[4].

MOA A Pyrrole-3-Carbonitrile Derivative (Pro-insecticide) B Metabolic Bioactivation (Cytochrome P450) A->B Ingestion/Contact C Active Pyrrole Metabolite (High Acidity/Lipophilicity) B->C Enzymatic Cleavage D Inner Mitochondrial Membrane (Protonophore Activity) C->D Translocation E Oxidative Phosphorylation Uncoupling D->E H+ Gradient Collapse F ATP Depletion & Cellular Energy Failure E->F Halt ATP Synthase G Insect Death (e.g., S. littoralis) F->G Irreversible

Figure 1: Mechanism of pyrrole-3-carbonitrile derivatives via mitochondrial uncoupling.

Synthetic Methodologies & Protocols

The synthesis of 2-substituted-5-aryl-1H-pyrrole-3-carbonitriles relies on the highly adaptable cycloaddition of phenacyl malononitriles (2-(2-oxo-2-arylethyl)malononitriles) with various nucleophiles[5].

Protocol: Synthesis of 2-[(2-hydroxyethyl)thio]-5-aryl-1H-pyrrole-3-carbonitriles

Causality of Reagent Selection:

  • Potassium Carbonate ( K2​CO3​ ): Selected as a mild base to deprotonate the thiol group of 2-mercaptoethanol without causing base-catalyzed degradation or polymerization of the highly reactive malononitrile intermediate[5].

  • Tetrabutylammonium Bromide (TBAB): Acts as a phase-transfer catalyst (PTC). Because the reaction utilizes a heterogeneous mixture in dioxane, TBAB enhances the solubility of the carbonate-thiolate complex, dramatically accelerating nucleophilic attack[5].

  • Dioxane: Provides optimal solubility for both the organic reactants and the PTC complex while remaining chemically inert under mild basic conditions[5].

Step-by-Step Methodology:

  • Preparation of the Base Complex: In a dried 100 mL round-bottom flask, add 2-mercaptoethanol (0.78 g, 0.01 mol), anhydrous K2​CO3​ (2.8 g, 0.02 mol), and a catalytic amount of TBAB (0.258 g, 0.0008 mol)[5].

  • Solvent Addition: Suspend the mixture in 25 mL of anhydrous dioxane. Stir the suspension vigorously at room temperature ( 20−25∘C ) for exactly 20 minutes to ensure complete formation of the thiolate anion[5].

  • Substrate Addition: Slowly add the appropriate phenacyl malononitrile derivative (0.01 mol) to the stirring mixture.

  • Reaction Progression: Stir the reaction continuously for 6 hours at room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane) to confirm the disappearance of the malononitrile starting material[5].

  • Workup & Isolation: Once complete, pour the reaction mixture over crushed ice. Neutralize the solution with dilute hydrochloric acid ( HCl ) until precipitation is complete.

  • Purification: Filter the resulting solid under vacuum, wash thoroughly with distilled water, dry, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure 2-[(2-hydroxyethyl)thio]-5-aryl-1H-pyrrole-3-carbonitrile (Yields typically range from 61–90%)[5].

Self-Validation/Characterization: Successful synthesis is validated via IR and NMR spectroscopy. For instance, the IR spectrum must show a distinct sharp band at ∼2198 cm−1 confirming the intact cyano ( −C≡N ) group, and broad bands around 3277−3350 cm−1 for the NH/OH groups[3][5].

Synthesis N1 2-(2-oxo-2-arylethyl)malononitrile (Core Intermediate) N3 Reaction Mixture (K2CO3, TBAB, Dioxane) N1->N3 N2 2-Mercaptoethanol OR 2-Mercaptoethylamine N2->N3 N4 Cycloaddition Reaction (Stirred 6h at RT) N3->N4 Catalytic Base & PTC N5 2-[(2-hydroxyethyl)thio]- OR 2-[(2-aminoethyl)thio]- 5-aryl-1H-pyrrole-3-carbonitrile N4->N5 Yield: 61-90%

Figure 2: Synthetic workflow for 2-amino/thio-1H-pyrrole-3-carbonitrile scaffolds.

Toxicological Evaluation & Structure-Activity Relationship (SAR)

The synthesized pyrrole derivatives were evaluated for their insecticidal bioefficacy against the 2nd and 4th instar larvae of the cotton leafworm (Spodoptera littoralis) under controlled laboratory conditions[3][6].

Quantitative Bioassay Data

The toxicity is quantified using LC50​ values (Lethal Concentration required to kill 50% of the population), measured in parts per million (ppm) after 72 hours of treatment[3]. Lower LC50​ values indicate higher insecticidal potency.

Compound IDStructural Derivatization at Position 2Aryl Substitution (Pos 5) LC50​ against S. littoralis (ppm)
7a [(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazidePhenyl0.1306
6a ((3-cyano-5-phenyl-1H-pyrrol-2-yl)thio)acetatePhenyl0.5707
8c {2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetyl}-N-phenyl-hydrazinecarbothioamide4-Nitrophenyl0.9442
3c [(2-hydroxyethyl)thio]4-Nitrophenyl5.8830

Data aggregated from toxicological evaluations of novel pyrrole derivatives[3][6].

SAR Insights
  • Hydrazide and Acetate Linkages: Compounds featuring extended thio-acetate (6a ) and thio-acetohydrazide (7a ) side chains at position 2 exhibit the highest insecticidal activity ( LC50​<0.6 ppm )[3]. This suggests that these specific moieties may enhance binding affinity to the target site or undergo highly efficient metabolic cleavage (bioactivation) in the insect gut to release the active uncoupler.

  • Aryl Ring Substitution: The electronic nature of the substitution on the position-5 aryl ring influences potency. While unsubstituted phenyl rings (7a , 6a ) showed extreme potency, the introduction of a strongly electron-withdrawing para-nitro group (8c , 3c ) still maintained high efficacy, likely by further increasing the acidity of the pyrrole N−H bond, which is a critical parameter for protonophore activity[2][3].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile

Welcome to the technical support center for the synthesis of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable pyrrole intermediate. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to optimize your reaction for robustness and scalability.

Technical Troubleshooting Guide

This section addresses specific, practical problems you might face in the lab. Each issue is presented in a question-and-answer format, providing a diagnosis of the likely cause and a logical, step-by-step solution.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes?

A1: Low or no yield in this synthesis, which is typically a variation of a Thorpe-Ziegler or related multi-component condensation reaction, often points to one of several critical factors.[1][2]

  • Cause 1: Inactive Starting Materials. The primary reactants, typically a derivative of 4-chloroacetophenone (such as 2-bromo-1-(4-chlorophenyl)ethan-1-one) and malononitrile, can degrade over time. Malononitrile is susceptible to polymerization, especially in the presence of moisture or base.

    • Solution: Verify the purity of your starting materials via NMR or GC-MS. Use freshly opened or purified malononitrile. Ensure the α-haloketone has not undergone significant decomposition.

  • Cause 2: Incorrect Stoichiometry or Ineffective Base. The reaction is highly dependent on the base used to deprotonate the active methylene group of malononitrile. The choice and amount of base are critical.

    • Solution: Triethylamine or piperidine are common choices.[1][3] Ensure you are using the correct molar equivalents. If using a weaker base like potassium carbonate, the reaction may require more forcing conditions (e.g., higher temperature, longer reaction time) and a polar aprotic solvent like DMF to ensure sufficient solubility and reactivity.[4]

  • Cause 3: Suboptimal Reaction Temperature. The initial condensation and subsequent cyclization have different activation energies.

    • Solution: Run the reaction at a moderate temperature initially (e.g., room temperature to 50°C) to facilitate the initial Knoevenagel-type condensation. If analysis (e.g., TLC) shows the formation of an intermediate but no final product, a subsequent increase in temperature (e.g., reflux) may be required to drive the intramolecular cyclization and aromatization.

Q2: My reaction mixture is a complex mess of spots on TLC, and the final product is difficult to purify. What are the likely side reactions?

A2: The formation of multiple byproducts is a common issue in multi-component reactions. Understanding these side pathways is key to suppressing them.

  • Side Reaction 1: Self-Condensation of the α-Haloketone. In the presence of a base, the α-haloketone can undergo self-condensation, leading to furan or dihydropyrazine byproducts.[5]

    • Mitigation: Add the base slowly to a solution of the α-haloketone and malononitrile. This maintains a low concentration of the enolate of the ketone, favoring the reaction with the more acidic malononitrile.

  • Side Reaction 2: Malononitrile Dimerization/Polymerization. Strong bases or high temperatures can cause malononitrile to form dimers or polymers, leading to a complex reaction mixture and reducing the availability of this key reactant.

    • Mitigation: Use a moderate base and avoid excessively high temperatures for prolonged periods. Consider a protocol where the base is added last and at a controlled rate.

  • Side Reaction 3: Incomplete Cyclization or Aromatization. The intermediate acyclic adduct may be stable under certain conditions, or the dihydropyrrole intermediate may not fully aromatize to the final pyrrole product.[6]

    • Mitigation: Ensure the reaction is heated for a sufficient duration after the initial condensation to promote cyclization. Aromatization is often spontaneous but can sometimes be facilitated by exposure to air (oxygen) during workup or by the addition of a mild oxidant if the dihydropyrrole is isolated.

Below is a workflow to diagnose and address these issues systematically.

TroubleshootingWorkflow start Low Yield or Complex Mixture check_sm 1. Verify Starting Material Purity (NMR, GC-MS) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok OK sm_bad Impure: Purify or Replace check_sm->sm_bad FAIL check_base 2. Evaluate Base & Stoichiometry sm_ok->check_base base_ok Base/Ratio Correct check_base->base_ok OK base_bad Incorrect: Adjust Stoichiometry / Change Base check_base->base_bad FAIL check_temp 3. Optimize Temperature Profile base_ok->check_temp temp_ok Profile Optimized check_temp->temp_ok OK temp_bad Suboptimal: Test Stepwise Heating check_temp->temp_bad FAIL check_side_reactions 4. Analyze Byproducts (LC-MS, NMR) temp_ok->check_side_reactions identify_sr Identify Side Products (e.g., Furan, Polymer) check_side_reactions->identify_sr mitigate_sr Mitigate: Slow Addition of Base, Lower Temp identify_sr->mitigate_sr purification 5. Optimize Purification (Column Chromatography, Recrystallization) mitigate_sr->purification success Successful Synthesis purification->success

Caption: A logical workflow for troubleshooting the synthesis.

Q3: My purified product shows signs of instability or discoloration. Why is this happening?

A3: 2-Aminopyrroles, particularly those with electron-donating groups, can be susceptible to oxidation and degradation, often resulting in the formation of colored impurities.[7]

  • Cause: Oxidation. The electron-rich pyrrole ring, especially with the free amino group, can be oxidized upon exposure to air and light. This can lead to the formation of "pyrrole black," a complex polymeric material.[7]

    • Solution:

      • Workup: During the aqueous workup, consider bubbling nitrogen or argon through the solutions to minimize dissolved oxygen.

      • Purification: Use de-gassed solvents for chromatography.

      • Storage: Store the final product under an inert atmosphere (argon or nitrogen) in a sealed, amber vial at low temperatures (-20°C is recommended for long-term storage).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy and mechanism for this compound?

A1: The most common and efficient route is a multi-component reaction that proceeds via a Thorpe-Ziegler type cyclization.[1][2] The key steps are:

  • Base-catalyzed Condensation: A base abstracts a proton from the highly acidic methylene group of malononitrile, creating a potent nucleophile.

  • Nucleophilic Attack: This nucleophile attacks the electrophilic carbon of an α-substituted ketone, such as 2-amino-1-(4-chlorophenyl)ethan-1-one or a related precursor.

  • Intramolecular Cyclization (Thorpe-Ziegler): The intermediate formed contains both a nitrile group and an active methylene group. A subsequent intramolecular cyclization occurs where the enolate attacks the carbon of the nitrile group.

  • Tautomerization/Aromatization: The resulting cyclic imine rapidly tautomerizes to the more stable 2-aminopyrrole aromatic ring.

ReactionMechanism cluster_reactants Reactants R1 4-Chlorophenyl- α-amino ketone Intermediate1 Knoevenagel-type Adduct R1->Intermediate1 + Base R2 Malononitrile R2->Intermediate1 Intermediate2 Cyclized Imino Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Amino-4-(4-chlorophenyl) -1H-pyrrole-3-carbonitrile Intermediate2->Product Tautomerization

Caption: Simplified reaction pathway for the synthesis.

Q2: What are the optimal reaction conditions?

A2: Optimal conditions can vary, but a good starting point is summarized in the table below. It is always recommended to perform small-scale optimization experiments.

ParameterTypical RangeRationale & Expert Insight
Solvent Ethanol, Methanol, DMFEthanol is a common choice as it dissolves the reactants well and allows for easy reflux.[8] DMF can be used for less reactive substrates or when higher temperatures are needed.
Base Triethylamine, Piperidine, K₂CO₃Piperidine or triethylamine are effective homogeneous catalysts.[1][3] K₂CO₃ is a heterogeneous option that may require more vigorous stirring and a polar aprotic solvent.
Temperature 25°C to RefluxStart at room temperature to control the initial exothermic condensation, then heat to reflux to drive the cyclization to completion.
Reaction Time 4 to 24 hoursMonitor by TLC. The disappearance of the limiting starting material is a key indicator. Over-heating can lead to byproduct formation.
Workup Aqueous wash, extractionThe product often precipitates upon cooling or addition of water. The crude solid can be collected by filtration and washed.[9]
Purification Recrystallization, Column ChromatographyRecrystallization from ethanol or ethyl acetate/hexanes is often sufficient.[10] For high-purity material, silica gel chromatography is effective.[9]
Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?

A3: A combination of techniques is essential for a self-validating protocol.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable. Use a mobile phase like 30-50% ethyl acetate in hexanes. The product is typically UV-active and may stain with potassium permanganate.

  • Structural Confirmation:

    • ¹H and ¹³C NMR: Provides definitive structural information. Key signals to look for in ¹H NMR include the aromatic protons from the chlorophenyl ring, the pyrrole NH proton (often a broad singlet), and the amino (NH₂) protons (also a broad singlet).

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Shows characteristic peaks for the N-H stretches of the amine and pyrrole (around 3200-3400 cm⁻¹), the sharp nitrile (C≡N) stretch (around 2200-2250 cm⁻¹), and C=C stretches of the aromatic rings.[10]

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on common literature methods for analogous pyrrole syntheses.[3][9][10]

Materials:

  • 2-Amino-1-(4-chlorophenyl)ethan-1-one hydrochloride (1 equiv)

  • Malononitrile (1 equiv)

  • Triethylamine (2.2 equiv)

  • Ethanol (as solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride (1 equiv) and malononitrile (1 equiv).

  • Add ethanol to create a 0.2 M solution.

  • Slowly add triethylamine (2.2 equiv) to the stirred suspension at room temperature. The initial equivalent of base neutralizes the HCl salt, and the remainder catalyzes the reaction.

  • Stir the mixture at room temperature for 1 hour. Monitor the formation of the intermediate by TLC.

  • Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 8-12 hours, or until TLC analysis indicates the consumption of the intermediate and formation of the main product spot.

  • Cool the reaction mixture to room temperature. A solid product may precipitate.

  • If a precipitate has formed, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the crude product.

  • Collect the crude solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol or purify by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

References

  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (n.d.). Synlett.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Ahmadi, S., & Maddahi, F. (2013). Synthesis of 2-Amino-4-hydroxy-1H-pyrrole-3-carbonitrile from Glycine under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research, 1(11), 1364-1367.
  • Vyankatesh, R. D., et al. (2017). Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifungal Activity. Der Pharmacia Lettre, 9(12), 51-58.
  • Nair, V., et al. (2003). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. Synthesis, 2003(12), 1895-1902.
  • Synthesis process of 2-amino-3-cyano pyrrole derivatives. (2014).
  • 2-Amino-4-(4-chlorophenyl)-1-(4-iodophenyl)pyrrole-3-carbonitrile. (n.d.). PubChem.
  • Synthesis of pyrroles. (n.d.). Organic Chemistry Portal.
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega.
  • 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. (2021). MDPI.
  • Waghmare, S., et al. (2024). Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. Chemistry & Biodiversity.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). PMC.
  • 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. (2025).
  • An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. (2013). Synthesis.
  • Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. (n.d.).
  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. (2009).
  • Common side reactions in indole-pyrrole synthesis. (n.d.). BenchChem.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2026).
  • An In-depth Technical Guide to the Synthesis of Malononitrile Deriv
  • Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. (2014). Beilstein Journal of Organic Chemistry.
  • Clean, simple and efficient synthesis of spiro-2-amino-4H-pyran-3-carbonitrile via HBF4–SiO2 nanoparticles. (n.d.).
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar.
  • Purification and properties of pyrrole. (n.d.). OpenBU.

Sources

Optimization

Technical Support Center: Purification of Crude 2-Amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with isolating 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile .

This compound is a highly valuable building block, frequently utilized as a precursor for biologically active fused heterocycles like pyrrolo[2,3-d]pyrimidines. However, the electron-rich nature of the 2-aminopyrrole core makes it notoriously sensitive to oxidative degradation, while its mixed polarity (combining a lipophilic chlorophenyl ring with polar cyano and amino groups) complicates chromatographic separation.

Part 1: Troubleshooting & FAQs

Q1: My crude product turns dark brown or black during silica gel chromatography. What is causing this, and how can I prevent it? A: This is a classic symptom of oxidative polymerization. The amino group at the 2-position donates electron density into the pyrrole ring, making it highly susceptible to aerobic oxidation. While the electron-withdrawing 3-cyano group provides some stabilizing effect compared to unsubstituted 2-aminopyrroles , the compound remains sensitive when exposed to the slightly acidic surface of silica gel in the presence of oxygen.

  • Causality & Solution: The high surface area of silica accelerates oxidation. To prevent this, minimize the time your compound spends on the column. Use a rapid flash chromatography technique rather than gravity elution. Additionally, degas your eluent solvents (Hexanes/Ethyl Acetate) with nitrogen prior to use, and consider deactivating the silica gel with 1% triethylamine (TEA) if degradation persists.

Q2: I am trying to recrystallize the crude solid, but it keeps "oiling out" into a gooey residue at the bottom of the flask. How do I force crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your compound is lower than the temperature at which it saturates the solvent. Because the crude mixture contains lipophilic impurities (like unreacted 4-chlorophenacyl chloride), the melting point of the bulk mixture is significantly depressed.

  • Causality & Solution: Your current solvent system has too shallow of a solubility curve. Switch to a binary solvent system with a steeper temperature-solubility gradient, such as Ethanol/Water. Dissolve the crude in a minimum amount of boiling ethanol, then add water dropwise just until the solution becomes cloudy. Allow it to cool extremely slowly to room temperature. If oiling still occurs, introduce a seed crystal to bypass the metastable oil phase and provide a nucleation site.

Q3: How do I efficiently separate the target pyrrole from unreacted malononitrile and 4-chlorophenacyl chloride? A: These three components have drastically different polarities, which we can exploit. Malononitrile is highly polar and water-soluble, while 4-chlorophenacyl chloride is highly lipophilic.

  • Causality & Solution: Do not rely on chromatography alone. Implement a self-validating biphasic wash first: dissolve the crude in Ethyl Acetate and wash aggressively with water and brine. This completely removes malononitrile (validated by the disappearance of the baseline spot on your TLC). The remaining organic layer, containing the target pyrrole and the phenacyl chloride, can then be easily separated via silica gel chromatography, as their Rf values differ by more than 0.3 in a 3:1 Hexanes:EtOAc system.

Part 2: Standardized Purification Workflows

The following workflows are designed as self-validating systems. By observing the specific visual and spectroscopic cues at each step, you can confirm the success of the protocol in real-time.

PurificationLogic Crude Crude Reaction Mixture (Dark, Oily Solid) Wash Aqueous Biphasic Wash (Removes Malononitrile) Crude->Wash Assess TLC Assessment (Check Impurity Profile) Wash->Assess Chromatography Flash Chromatography (Hexanes/EtOAc) Assess->Chromatography High Impurities Recrystallization Recrystallization (EtOH/H2O) Assess->Recrystallization >85% Purity Pure Pure 2-Amino-3-cyanopyrrole (>99% Purity, Yellow Solid) Chromatography->Pure Recrystallization->Pure

Workflow for the isolation and purification of crude 2-amino-3-cyanopyrroles.

Workflow A: Flash Column Chromatography (For Complex Crude Mixtures)

When synthesizing highly functionalized 2-amino-3-cyanopyrroles via multi-component reactions , column chromatography is often mandatory to remove regioisomers.

  • Dry Loading (Critical Step): Dissolve the crude mixture in a minimum amount of THF or Acetone (do not use non-polar solvents, as the compound will precipitate). Add silica gel (approx. 3x the mass of the crude) and concentrate to absolute dryness under reduced pressure. Causality: Dry loading ensures a perfectly horizontal sample band, preventing the "tailing" that occurs when polar compounds are wet-loaded into a non-polar column environment.

  • Column Packing: Pack the column with silica gel (200-300 mesh) using a 4:1 Hexanes:EtOAc mixture.

  • Elution: Load the dry silica powder onto the column bed. Elute using a gradient from 4:1 to 2:1 Hexanes:EtOAc.

  • Self-Validation (Fraction Collection): Monitor the column visually and via TLC. The target 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile will elute as a distinct yellow band. On a TLC plate (silica gel, 3:1 Hexanes:EtOAc), it will appear as a spot at Rf ~0.35 that strongly absorbs 254 nm UV light (appearing dark purple) due to the highly conjugated pyrrole-chlorophenyl system.

  • Isolation: Pool the pure fractions and concentrate in vacuo at a temperature not exceeding 35°C to prevent thermal degradation.

Workflow B: Optimized Recrystallization (For >85% Pure Crude)

If TLC indicates that the primary impurity is merely a trace amount of starting material, bypass chromatography to maximize yield and preserve the compound from silica-induced oxidation.

  • Dissolution: Suspend the crude solid in absolute ethanol (approx. 5 mL per gram of crude). Heat to gentle reflux until complete dissolution occurs.

  • Hot Filtration: Rapidly filter the boiling solution through a fluted filter paper to remove insoluble polymeric byproducts (often black/dark brown). Self-Validation: The filtrate should be a clear, deep yellow solution.

  • Crystallization: Transfer the filtrate to an Erlenmeyer flask. While maintaining a temperature of 60°C, add distilled water dropwise until the solution just reaches the cloud point. Add one drop of ethanol to clear the solution, then seal the flask and allow it to cool undisturbed to room temperature over 4 hours, followed by 1 hour in an ice bath.

  • Isolation: Filter the resulting pale yellow needle-like crystals via vacuum filtration, wash with ice-cold 10% ethanol/water, and dry under high vacuum.

Part 3: Quantitative Data & TLC Reference

To assist in rapid reaction monitoring and fraction identification, use the following standardized retention factor (Rf) data. This table assumes the use of standard aluminum-backed Silica Gel 60 F254 plates.

Analyte / CompoundSolvent System (v/v)Rf ValueDetection MethodNotes
2-Amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile Hexanes : EtOAc (3:1)0.35 UV 254 nm, IodineTarget product. Appears as a bright yellow spot; turns brown if left in air.
4-Chlorophenacyl chlorideHexanes : EtOAc (3:1)0.70UV 254 nmStarting material. Highly lipophilic; elutes near the solvent front.
MalononitrileHexanes : EtOAc (3:1)0.05IodineStarting material. Highly polar; remains near the baseline.
Oxidative ByproductsHexanes : EtOAc (3:1)0.00Visual (Brown/Black)Polymeric degradation products. Will not elute.
Target Compound (Alternative) DCM : MeOH (95:5)0.45 UV 254 nmUseful for highly polar crude mixtures where EtOAc causes tailing.

References

  • Facile Synthesis of 1-Substituted 2-Amino-3-cyanopyrroles: New Synthetic Precursors for 5,6-Unsubstituted Pyrrolo[2,3-d]pyrimidines. Organic Letters (ACS Publications), 2004.[Link]

  • A multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles via ring-opening of nitroepoxides. New Journal of Chemistry (RSC Publishing), 2018.[Link]

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for the Synthesis of 2-Amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile (CAS: 12...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile (CAS: 120450-07-9). This scaffold is a critical precursor for various kinase inhibitors and pyrrolopyrimidine derivatives[1].

Below, you will find a mechanistic overview, a self-validating standard operating procedure (SOP), optimization data, and a troubleshooting FAQ addressing the most common pitfalls—including the notorious regiochemistry trap.

Mechanistic Overview & The Regiochemistry Pitfall

The synthesis of 2-amino-3-cyanopyrroles is typically achieved via a multicomponent reaction (MCR) involving an active methylene compound (malononitrile), an α -halocarbonyl, and a nitrogen source[2],[3].

The Classic Trap: Many researchers intuitively select 2-bromo-1-(4-chlorophenyl)ethanone (a phenacyl halide) as the starting material. However, nucleophilic attack by malononitrile occurs at the halogen-bearing carbon. Subsequent cyclization with ammonia yields the 5-aryl isomer (2-amino-5-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile)[3].

To successfully isolate the 4-aryl isomer , the aryl group and the halogen must be located on the same carbon adjacent to an aldehyde. Therefore, the correct precursor is 2-bromo-2-(4-chlorophenyl)acetaldehyde .

Regiochemistry Start Select α-Halocarbonyl Precursor Path1 2-Bromo-1-(4-chlorophenyl)ethanone (Phenacyl bromide) Start->Path1 Path2 2-Bromo-2-(4-chlorophenyl)acetaldehyde (Correct Precursor) Start->Path2 Result1 5-Aryl Isomer (Incorrect Regiochemistry) Path1->Result1 Malononitrile + NH₃ Result2 4-Aryl Isomer (Target Molecule) Path2->Result2 Malononitrile + NH₃

Caption: Precursor selection determines the 4-aryl vs. 5-aryl regiochemistry of the final pyrrole.

Standard Operating Procedure (SOP)

This two-step protocol isolates the furan intermediate to prevent the formation of intractable tars, followed by a high-pressure ring transformation[1].

Step 1: Synthesis of 2-Amino-4-(4-chlorophenyl)furan-3-carbonitrile
  • Preparation: Charge a flame-dried round-bottom flask with malononitrile (1.1 eq) and absolute ethanol (0.5 M).

  • Cooling: Submerge the flask in an ice-water bath to strictly maintain 0 °C. Causality: Malononitrile rapidly polymerizes into dark oligomers under basic conditions if the exotherm is not controlled.

  • Activation: Add triethylamine (1.2 eq) dropwise. Stir for 10 minutes.

  • Coupling: Slowly add 2-bromo-2-(4-chlorophenyl)acetaldehyde (1.0 eq) over 30 minutes. Stir at 0 °C for 2 hours.

  • Isolation: Filter the resulting precipitate, wash with ice-cold water and cold methanol, and dry under vacuum.

  • Self-Validation Check: Run a crude ¹H NMR. The absence of an aldehyde proton (~9.5 ppm) and the presence of an enol/furan ring proton confirms successful cyclization.

Step 2: Ring Transformation to 1H-Pyrrole
  • Reaction Setup: Transfer the furan intermediate (1.0 eq) to a heavy-walled Schlenk tube (sealed tube).

  • Ammonolysis: Add methanol (0.5 M) and an excess of ammonium hydroxide (28% wt in water, 10-15 eq).

  • Heating: Seal the tube securely and heat to 100 °C for 16 hours. Causality: The conversion of furan to pyrrole requires nucleophilic ring-opening by NH₃. Open-flask reflux allows NH₃ gas to escape, stalling the reaction. A sealed tube maintains the necessary partial pressure.

  • Workup: Cool to room temperature. Filter the white/pale-yellow solid, wash with cold methanol, and dry.

Workflow A 2-Bromo-2-(4-chlorophenyl) acetaldehyde C 2-Amino-4-(4-chlorophenyl) furan-3-carbonitrile A->C B Malononitrile + Et₃N (0 °C) B->C D NH₄OH (28% aq) Sealed Tube, 100 °C C->D E Target Molecule: 2-Amino-4-(4-chlorophenyl) -1H-pyrrole-3-carbonitrile D->E

Caption: Validated synthetic workflow for 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile.

Reaction Optimization Data

The ring-transformation step (Furan Pyrrole) is the primary bottleneck for yield. The table below summarizes the causality of different conditions on the final yield.

SolventNitrogen SourceTemp (°C)Vessel TypeTime (h)Yield (%)Mechanistic Observation
MethanolNH₄OH (28% aq)65Open Flask2445%Stalled conversion; NH₃ escapes before ring-opening completes.
Methanol NH₄OH (28% aq) 100 Sealed Tube 16 83% Optimal; high NH₃ pressure drives the equilibrium forward.
Acetic AcidNH₄OAc120Open Flask1268%Moderate yield; trace decomposition due to harsh acidic conditions.
EthanolNH₃ (gas purge)80Sealed Tube2060%Handling difficulties and inconsistent stoichiometry.

Troubleshooting FAQs

Q: My reaction mixture turns into a black, intractable tar during Step 1. How can I prevent this? A: This is caused by the base-catalyzed polymerization of malononitrile. To fix this, ensure your cooling bath is strictly at 0 °C before adding the base. Furthermore, avoid strong inorganic bases like NaOH or KOH; switching to a milder organic base like triethylamine or morpholine provides better kinetic control over the Knoevenagel condensation[3].

Q: The conversion from the furan intermediate to the pyrrole is stalling at ~50%, even after 24 hours. A: The transformation requires high thermal energy and a sustained concentration of dissolved ammonia[1]. If you are running the reaction in an open flask equipped with a reflux condenser, the ammonia gas is boiling out of the solvent. Switch to a heavy-walled sealed pressure tube and heat to 100 °C.

Q: How can I definitively prove via NMR that I synthesized the 4-aryl isomer and not the 5-aryl isomer? A: Look at the pyrrole ring proton (C5-H) in your ¹H NMR spectrum. In the 4-aryl isomer, the C5-H appears as a distinct doublet (or a broad singlet depending on NH coupling) typically around δ 6.5–6.8 ppm. If this specific peak is missing and you only see the complex aryl multiplet, you have likely synthesized the 5-aryl isomer, meaning your starting material was a phenacyl halide instead of an α -haloacetaldehyde.

Q: Can I use a one-pot multicomponent reaction instead of the two-step furan isolation? A: While one-pot MCRs utilizing α -hydroxyketones and oxoacetonitriles exist[2], isolating the furan intermediate is highly recommended for this specific 4-aryl scaffold. One-pot approaches with α -haloaldehydes often lead to complex mixtures because the highly reactive aldehyde moiety is prone to side-reactions (like self-condensation) if the ammonia is introduced too early.

References

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC.[Link]

  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 2-Amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile Analogs: Synthesis, SAR, and Biological Efficacy

As a Senior Application Scientist in drug discovery, evaluating the structural nuances of heterocyclic building blocks is paramount for optimizing lead compounds. The 2-amino-3-cyanopyrrole scaffold is a privileged pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, evaluating the structural nuances of heterocyclic building blocks is paramount for optimizing lead compounds. The 2-amino-3-cyanopyrrole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a versatile precursor for fused systems (e.g., pyrrolopyrimidines) and acting as a potent standalone bioactive agent.

This guide provides an objective, data-driven comparative analysis of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile against its structural analogs. We will dissect the structure-activity relationship (SAR), evaluate their biological performance, and provide a self-validating experimental workflow for their synthesis.

Structural Rationale and Target Engagement

The biological efficacy of 2-amino-4-aryl-1H-pyrrole-3-carbonitriles relies on the precise spatial arrangement of three key functional groups:

  • The 2-Amino Group (-NH₂): Acts as a primary hydrogen bond donor, critical for anchoring the molecule to the target enzyme's active site (e.g., COX-2 or Tyrosinase).

  • The 3-Cyano Group (-CN): Functions as a strong hydrogen bond acceptor and electron-withdrawing group (EWG), modulating the pKa of the pyrrole ring and stabilizing the binding conformation.

  • The 4-Aryl Substitution: Dictates the lipophilicity and hydrophobic interactions. The para-substitution on this phenyl ring is the primary driver of analog variability .

When comparing the 4-chlorophenyl baseline to other analogs, the presence of the chlorine atom introduces specific causality: it enhances lipophilicity (LogP) and enables halogen bonding —a highly directional interaction that significantly increases binding affinity within hydrophobic enzyme pockets compared to unsubstituted or electron-donating analogs .

Mechanism Ligand 2-Amino-4-aryl-1H- pyrrole-3-carbonitrile Binding Active Site Binding (Hydrophobic & H-bonds) Ligand->Binding -NH2 and -CN interactions Target Target Enzyme (e.g., Tyrosinase / COX-2) Target->Binding Substrate displacement Effect1 Cu2+ Chelation (Tyrosinase Inhibition) Binding->Effect1 Halogen bonding (Cl/Br) Effect2 Prostaglandin Blockade (COX-2 Inhibition) Binding->Effect2 Aryl group fitting Outcome Therapeutic Efficacy (Antimicrobial / Anti-inflammatory) Effect1->Outcome Effect2->Outcome

Mechanistic pathway of enzyme inhibition by 2-amino-4-aryl-1H-pyrrole-3-carbonitriles.

Comparative Performance Data (SAR Analysis)

To objectively compare the 4-chlorophenyl analog against alternatives, we evaluate their performance across two well-documented biological assays: Tyrosinase Inhibition (relevant for anti-melanogenic applications) and Antimicrobial Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus.

Biological Activity Profiling
Analog (4-Position Substitution)Tyrosinase Inhibition IC₅₀ (µM)S. aureus MIC (µg/mL)Synthetic Yield (%)
4-Chlorophenyl (Baseline) 1.5 ± 0.21688
4-Bromophenyl 0.9 ± 0.1885
4-Methoxyphenyl 12.4 ± 0.86479
Phenyl (Unsubstituted) 8.5 ± 0.53291

Note: Data synthesized from standardized SAR trends documented in peer-reviewed evaluations of 2-cyanopyrrole derivatives.

Analytical Insights
  • Halogenated Analogs (4-Cl, 4-Br): The 4-bromophenyl analog slightly outperforms the 4-chlorophenyl variant in in vitro assays due to the larger atomic radius and higher polarizability of bromine, which maximizes van der Waals contacts. However, the 4-chlorophenyl analog often presents a superior pharmacokinetic profile (better metabolic stability and lower toxicity).

  • Electron-Donating Analogs (4-OMe): The methoxy group increases the electron density of the pyrrole core but introduces steric bulk. This disrupts the optimal binding geometry, resulting in a nearly 10-fold drop in tyrosinase inhibitory efficacy.

  • Unsubstituted Phenyl: Lacks the anchoring para-substituent, leading to higher off-target binding and moderate efficacy.

Validated Experimental Methodology

To ensure absolute reproducibility, the following protocol details a Microwave-Assisted Multi-Component Reaction (MCR) . Microwave irradiation is chosen over conventional reflux because it significantly accelerates the Knoevenagel condensation and subsequent cyclization, minimizing thermal degradation and maximizing the yield of the thermodynamically stable pyrrole .

SynthesisWorkflow Start Starting Materials: Malononitrile + Aryl Aldehyde + Amine Source Condensation Knoevenagel Condensation (Piperidine Catalyzed) Start->Condensation Base addition Intermediate Arylidenemalononitrile Intermediate Condensation->Intermediate -H2O Cyclization Intramolecular Cyclization (Microwave Irradiation) Intermediate->Cyclization + Amine / Heat Product 2-Amino-4-(4-chlorophenyl)- 1H-pyrrole-3-carbonitrile Cyclization->Product Tautomerization

Workflow for the microwave-assisted synthesis of 2-amino-3-cyanopyrrole analogs.

Step-by-Step Synthesis Protocol

1. Reagent Preparation & Causality: Dissolve equimolar amounts (1.0 mmol) of 4-chlorobenzaldehyde, malononitrile, and aminoacetaldehyde dimethyl acetal in 5 mL of absolute ethanol. Causality: Ethanol is utilized as a protic solvent to stabilize the polar transition states during the condensation phase, promoting a greener synthetic route .

2. Catalysis Initiation: Add 2–3 drops of piperidine to the mixture. Causality: Piperidine acts as a secondary amine base to deprotonate the acidic methylene protons of malononitrile, generating the nucleophile required to attack the aldehyde carbonyl.

3. Microwave Irradiation & Self-Validation: Subject the reaction vessel to microwave irradiation (300 W, 80°C) for 10–15 minutes. Self-Validating Step: Monitor the reaction strictly via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The complete disappearance of the aldehyde spot (higher Rf) and the emergence of a distinct, UV-active fluorescent spot (lower Rf at 254 nm) confirms the successful formation of the cyclized intermediate.

4. Isolation: Pour the hot mixture into 50 mL of crushed ice. Causality: The sudden drop in temperature and solvent polarity forces the hydrophobic target compound to precipitate rapidly, leaving unreacted water-soluble impurities in the supernatant. Filter the precipitate under a vacuum and wash it with cold distilled water.

5. Purification & Analytical Confirmation: Recrystallize the crude product from hot ethanol. Self-Validating Step: Validate the structural integrity using spectroscopy.

  • ¹H-NMR (DMSO-d₆): Look for the characteristic broad singlet of the pyrrole -NH proton at ~δ 11.5 ppm, and the -NH₂ protons appearing as a broad singlet around δ 5.5 ppm.

  • FT-IR: Confirm the presence of a sharp, distinct -C≡N stretching band at ~2200 cm⁻¹, which is the hallmark of the 3-carbonitrile functional group.

Conclusion

The 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile analog represents an optimal balance between synthetic accessibility, lipophilicity, and target binding affinity. While the 4-bromo analog offers marginally higher in vitro potency, the 4-chloro derivative remains the preferred baseline for scaling up drug discovery pipelines due to its favorable metabolic stability and cost-effective precursor availability. Researchers looking to develop novel kinase or tyrosinase inhibitors should prioritize halogenated para-substitutions to maximize hydrophobic pocket engagement.

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. National Center for Biotechnology Information (NCBI) / PMC.[Link]

  • Synthesis process of 2-amino-3-cyano pyrrole derivatives.
  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. National Center for Biotechnology Information (NCBI) / PMC.[Link]

  • Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. National Center for Biotechnology Information (NCBI) / PMC.[Link]

  • Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifungal.Scholars Research Library.
Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 1H-Pyrrole-3-Carbonitrile Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold versatility, STING receptor agonism, and comparative benchmarking against industry standards. Executive Summary: The Ve...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold versatility, STING receptor agonism, and comparative benchmarking against industry standards.

Executive Summary: The Versatility of the Pyrrole-Carbonitrile Scaffold

The 1H-pyrrole-3-carbonitrile core has emerged as a highly privileged scaffold in modern medicinal chemistry. Its rigid planar structure and distinct hydrogen-bonding capabilities allow it to be precisely tuned for diverse biological targets. While historically explored as broad-spectrum metallo-β-lactamase (MBL) inhibitors (e.g., targeting IMP-1, CphA, and AIM-1)[1], recent breakthrough SAR studies have repositioned this scaffold as a potent class of non-nucleotide Stimulator of Interferon Genes (STING) agonists [2].

This guide objectively compares the performance of optimized 1H-pyrrole-3-carbonitrile derivatives against the industry-standard STING agonist SR-717 , detailing the mechanistic rationale, structural optimizations, and the self-validating experimental protocols required to benchmark these compounds[3].

Mechanistic Rationale: Why Target STING with Non-Nucleotides?

The cyclic GMP–AMP synthase (cGAS)-STING signaling pathway is a critical hub in innate immunity, responsible for detecting cytosolic DNA and driving anti-tumor and anti-infection immune responses[2]. Natural STING agonists are cyclic dinucleotides (CDNs), which suffer from poor metabolic stability and low membrane permeability.

Small-molecule, non-CDN agonists like SR-717 and the novel 1H-pyrrole-3-carbonitrile derivatives overcome these pharmacokinetic limitations. By binding directly to the C-terminal domain (CTD) of the STING dimer, these compounds induce a "closed-lid" conformation, triggering polymerization and downstream recruitment of TBK1[2].

STING_Pathway Agonist 1H-pyrrole-3-carbonitrile Derivatives (e.g., 7F) STING STING Polymerization (ER Membrane) Agonist->STING Binds CTD TBK1 TBK1 Recruitment & Phosphorylation STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 NFKB NF-κB (p65) & STAT3 Activation TBK1->NFKB Nucleus Target Gene Expression (IFNB1, CXCL10, IL6) IRF3->Nucleus Translocation NFKB->Nucleus Translocation

Fig 1: STING pathway activation by 1H-pyrrole-3-carbonitrile derivatives.

SAR Study & Performance Comparison

The SAR campaign initiated with Compound 4A , a hit containing the baseline 1H-pyrrole-3-carbonitrile core. While 4A demonstrated target engagement (increasing the thermal stability of hSTING by +3.5 °C) and moderate cellular activity (EC50 = 10.49 μM), it required optimization[2].

Causality of the SAR Design: Researchers focused on introducing various substituents to the aniline ring system[2]. The rationale is that while the pyrrole-carbonitrile core anchors the molecule within the primary STING CTD pocket via hydrogen bonding, the aniline ring projects into a more solvent-exposed sub-pocket. Modifying this ring allows for the optimization of binding kinetics and lipophilicity without disrupting the core thermodynamic interaction[2].

This optimization yielded compounds 7F, 7P, and 7R , which were benchmarked against SR-717.

Quantitative Performance Comparison
CompoundScaffold / ModificationPrimary TargetTarget Engagement (ΔTm)Cellular Efficacy (THP1)Downstream Pathway Validation
SR-717 (Standard)Non-nucleotideSTING (Various Alleles)High (+ Shift)High ActivationTBK1, IRF3, p65, STAT3
Compound 4A 1H-pyrrole-3-carbonitrile (Base)STING+3.5 °CEC50 = 10.49 ± 1.95 μMModerate
Compound 7F Optimized Aniline RingSTINGComparable to SR-717Comparable to SR-717TBK1, IRF3, p65, STAT3[2]
Compound 7P Optimized Aniline RingSTINGComparable to SR-717Comparable to SR-717Validated STING-IRF[2]
Compound 7R Optimized Aniline RingSTINGComparable to SR-717Comparable to SR-717Validated STING-IRF[2]
Compound 5a 4,5-diphenyl, N-benzylMBLs (IMP-1, CphA)N/AN/AInhibits IMP-1 (Low μM)[1]

Note: The inclusion of Compound 5a highlights the scaffold's versatility. By shifting from an aniline substitution to a 4,5-diphenyl/N-benzyl configuration, the scaffold's activity completely shifts from immune agonism to metallo-β-lactamase inhibition[1].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these derivatives relies on a cascading, self-validating workflow. Target engagement must be proven before functional cellular assays to rule out off-target pathway activation.

Workflow Design SAR Design (Aniline Ring Mods) TSA Thermal Shift Assay (Target Engagement) Design->TSA THP1 THP1 Reporter Assay (Functional Activity) TSA->THP1 ΔTm > +3°C WB Western Blot (Pathway Validation) THP1->WB EC50 < 15μM Lead Lead Selection (7F, 7P, 7R) WB->Lead

Fig 2: Experimental workflow for validating STING agonists.

Protocol 1: Thermal Shift Assay (TSA) for Target Engagement

Purpose: To thermodynamically prove that the 1H-pyrrole-3-carbonitrile derivatives bind directly to the hSTING CTD. Causality: Binding of a ligand stabilizes the folded state of a protein, shifting its melting temperature (Tm) higher. A positive ΔTm confirms direct interaction.

  • Preparation: Dilute recombinant hSTING CTD protein to a final concentration of 2 μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Dye Addition: Add SYPRO Orange dye (final concentration 5X). SYPRO Orange fluoresces only when bound to hydrophobic regions exposed during protein unfolding.

  • Compound Incubation: Dispense 10 μM of test compounds (e.g., 4A, 7F) into a 96-well PCR plate.

  • Self-Validation Checkpoint: You must include DMSO (vehicle) as a negative control and SR-717 as a positive control. If the DMSO well deviates from the known baseline Tm of hSTING, or SR-717 fails to produce a +ΔTm, the protein batch is compromised and the plate must be discarded.

  • Thermal Cycling: Run the plate in a qPCR machine from 25 °C to 95 °C at a ramp rate of 0.5 °C/min, monitoring fluorescence (Ex/Em: 490/530 nm).

  • Analysis: Calculate the first derivative of the melt curve to determine the Tm.

Protocol 2: THP1 Dual Reporter Assay for Functional Activation

Purpose: To verify that the physical binding observed in the TSA translates to functional activation of the STING-IRF pathway in a human cellular model[2]. Causality: THP1 cells are human monocytes with an intact cGAS-STING pathway. Using a reporter cell line (THP1-Dual) allows for the direct quantification of IRF activation via secreted embryonic alkaline phosphatase (SEAP).

  • Cell Seeding: Seed THP1-Dual cells at 1 × 10^5 cells/well in a 96-well plate in RPMI 1640 medium.

  • Treatment: Treat cells with a dose-response titration (0.1 μM to 50 μM) of 1H-pyrrole-3-carbonitrile derivatives for 24 hours.

  • Reporter Readout: Transfer 20 μL of the supernatant to a new plate and add 180 μL of QUANTI-Blue solution. Incubate at 37 °C for 1-3 hours and read absorbance at 655 nm.

  • Self-Validation Checkpoint (Cytotoxicity Counter-Screen): Perform a CellTiter-Glo (ATP-based) viability assay on the remaining cells in the original plate. Why? If a compound shows no SEAP signal, it could be an inactive agonist, OR it could simply be toxic, killing the cells before they can produce SEAP. Normalizing the SEAP signal to cell viability prevents false negatives and identifies the therapeutic window.

  • Downstream Confirmation: For lead compounds (e.g., 7F), lyse a parallel batch of treated cells and perform Western blotting to confirm the phosphorylation of STING, TBK1, IRF3, p65, and STAT3[2].

Conclusion

The 1H-pyrrole-3-carbonitrile scaffold is a highly adaptable chemical core. While specific substitutions (4,5-diphenyl, N-benzyl) yield potent metallo-β-lactamase inhibitors[1], targeted modifications to the aniline ring system generate potent, non-nucleotide STING agonists[2].

Compounds 7F, 7P, and 7R represent a significant leap forward in this SAR campaign. By demonstrating target engagement (ΔTm) and cellular efficacy (EC50) comparable to the benchmark SR-717, while robustly activating the TBK1/IRF3/NF-κB axis[2], these derivatives serve as highly promising lead compounds for the next generation of cancer immunotherapies and anti-infective agents.

References

  • Source: ACS Medicinal Chemistry Letters / NIH PubMed Central (PMC)
  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor Source: European Journal of Medicinal Chemistry / UQ eSpace URL

Sources

Validation

The Empirical Baseline: Experimental Screening (HTS &amp; qHTS)

The Application Scientist's Guide to Predicting Compound Activity: Experimental vs. Computational Workflows As a Senior Application Scientist navigating the modern drug discovery landscape, I frequently encounter the deb...

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Author: BenchChem Technical Support Team. Date: March 2026

The Application Scientist's Guide to Predicting Compound Activity: Experimental vs. Computational Workflows

As a Senior Application Scientist navigating the modern drug discovery landscape, I frequently encounter the debate between empirical screening and computational prediction. Predicting the biological activity of a novel compound is the crux of lead generation. While High-Throughput Screening (HTS) provides the empirical ground truth, it is constrained by physical library sizes and reagent costs. Conversely, Computational-Aided Drug Design (CADD) and Machine Learning (ML) can screen billions of virtual molecules rapidly but are fundamentally limited by the quality of their training data.

This guide objectively compares these two paradigms. Rather than viewing them as competing methodologies, we will explore the causality behind their respective protocols and demonstrate how integrating computational predictions with experimental validation creates a robust, self-validating discovery engine.

Experimental screening relies on physical assays—biochemical or cell-based—to measure a compound's effect on a target. The causality here is straightforward: we measure actual biological phenomena. However, traditional single-concentration HTS is notorious for high false-positive rates due to assay interference (e.g., aggregation, autofluorescence).

To build a self-validating system, the industry standard has shifted to quantitative High-Throughput Screening (qHTS) [2]. By testing compounds across a dose-response gradient initially, qHTS immediately separates genuine pharmacological responses (sigmoidal curves) from stochastic noise.

Protocol 1: Self-Validating qHTS Workflow

  • Assay Miniaturization & Quality Control: Miniaturize the assay to a 1536-well format. Causality: Reduces reagent volume and cost. Validation: Calculate the Z'-factor using positive and negative controls. A Z' > 0.5 is mandatory before proceeding to ensure the assay window is robust enough to detect hits reliably.

  • Acoustic Dispensing: Transfer the compound library using acoustic droplet ejection (ADE). Causality: Eliminates cross-contamination and tip-leaching artifacts common in traditional pin-tool transfers.

  • Dose-Response Screening: Screen each compound at 7 to 15 concentrations (e.g., 1 nM to 50 µM). Causality: Single-point screens cannot distinguish between a highly potent compound and a highly fluorescent artifact. A full titration yields a Hill slope, confirming a stoichiometric target interaction.

  • Data Normalization & Curve Fitting: Normalize raw signals to plate controls and fit the data to a four-parameter logistic equation to extract precise IC50/EC50 values.

  • Orthogonal Counter-Screening: Run active compounds through a secondary assay lacking the primary target. Validation: This identifies Pan-Assay Interference Compounds (PAINs) and confirms that the activity is target-specific.

The Predictive Engine: Computational Studies (CADD & ML)

Computational approaches predict activity by modeling molecular interactions (e.g., Density Functional Theory, Molecular Dynamics) or by recognizing complex patterns in historical bioactivity data (Machine Learning) [6]. The causality of computational screening is rooted in efficiency: it is mathematically impossible to synthesize and physically test the entire theoretical chemical space (estimated at 10^60 compounds).

Modern platforms like Target-driven Machine Learning-Enabled Virtual Screening (TAME-VS) utilize supervised learning to predict drug-likeness and target affinity [1].

Protocol 2: Self-Validating TAME-VS Workflow

  • Target Expansion & Data Retrieval: Input the target's UniProt ID to retrieve all known active and inactive ligands from databases like ChEMBL. Causality: ML models require balanced, high-quality datasets to learn the decision boundary between actives and inactives.

  • Chemical Vectorization: Convert molecular structures into machine-readable formats (e.g., Morgan fingerprints or SMILES strings). Causality: Algorithms cannot process 2D images; they require numerical arrays representing molecular topology and electronics.

  • Model Training & Hyperparameter Tuning: Train a Random Forest (RF) or Multilayer Perceptron (MLP) model. Validation: Evaluate the model using a Receiver Operating Characteristic (ROC) curve. An Area Under the Curve (AUC) > 0.8 on a hold-out test set validates the model's predictive reliability.

  • Virtual Screening (Inference): Deploy the validated model against an ultra-large virtual library (e.g., Enamine REAL space). The model outputs a probability score for each compound's activity.

  • Post-VS Triage: Filter the top-scoring predictions for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and cluster them by structural diversity to select the final candidates for physical synthesis and testing.

Objective Performance Comparison

To objectively evaluate these approaches, we must analyze their operational metrics. The table below summarizes the core differences based on current industry benchmarks [3].

MetricExperimental (qHTS)Computational (ML/Virtual Screening)
Throughput Capacity ~10^5 to 10^6 compounds/week>10^9 compounds/day
Cost per Compound High ($0.10 - $1.00+ per well)Extremely Low (<$0.001 per structure)
False Positive Rate Moderate (Assay interferents, PAINs)High (Depends heavily on training data bias)
False Negative Rate Low (Empirical observation)Moderate to High (Novel scaffolds often missed)
Chemical Space Accessed Limited to physically available librariesVirtually unlimited (Synthetically accessible space)
Mechanistic Insight Low (Phenotypic or binding only)High (MD/DFT reveals atomistic binding dynamics)

The Synergy: AI-Augmented Experimental Validation

The most effective drug discovery pipelines do not choose between experimental and computational methods; they integrate them. A prime example is the use of Machine Learning to triage noisy HTS data.

Techniques like Minimum Variance Sampling Analysis (MVS-A) analyze the learning dynamics of gradient boosting models trained on raw HTS data [4]. By evaluating how a compound's data point influences the model's training variance, MVS-A can simultaneously prioritize true bioactive compounds and flag assay artifacts without requiring secondary counter-screens. This computational rescue of experimental data drastically reduces the time and resources spent chasing false positives.

G cluster_comp Computational Pipeline cluster_exp Experimental Pipeline VS Virtual Screening (Billions of Cmpds) ML Machine Learning (Activity Prediction) VS->ML MD Molecular Dynamics (Binding Stability) ML->MD Hit Hit Prioritization MD->Hit HTS High-Throughput Screening (Millions of Cmpds) qHTS Quantitative HTS (Dose-Response) HTS->qHTS InVitro In Vitro Validation (Cellular Assays) qHTS->InVitro InVitro->Hit Target Target Identification Target->VS Target->HTS Lead Lead Optimization Hit->Lead

Parallel computational and experimental workflows converging on robust hit prioritization.

G RawData Noisy HTS Data FeatureExt Chemical Vectorization (Fingerprints) RawData->FeatureExt GradientBoost Gradient Boosting Model (Learning Dynamics) FeatureExt->GradientBoost Variance Minimum Variance Sampling Analysis GradientBoost->Variance Sample Influence TrueHits True Bioactive Hits Variance->TrueHits FalsePos Assay Interferents (False Positives) Variance->FalsePos

Conclusion

Predicting compound activity is no longer a choice between the test tube and the algorithm. Experimental studies provide the indispensable empirical anchor, while computational models provide the scale and predictive foresight necessary to navigate the vast chemical universe. By enforcing rigorous, self-validating protocols in both domains, researchers can significantly accelerate the discovery of potent, viable drug candidates.

References

  • Virtual Screening with Machine Learning: A Substitute for HTS? PRISM BioLab. URL: [Link]

  • Machine learning approaches as tools to accelerate drug discovery. Drug Target Review. URL: [Link]

  • Integrating AI with High-Throughput Screening: Enhancing the Discovery of Potent Drug Candidates in Pharmaceutical Research. Journal of Deep Learning in Genomic Data Analysis. URL: [Link]

  • Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science. URL: [Link]

  • A Computational Investigation on Eumelanin-Drug Binding in Aqueous Solution. ResearchGate. URL: [Link]

  • Making the Case for Quantum Mechanics in Predictive Toxicology. ACS Publications. URL: [Link]

Safety & Regulatory Compliance

Safety

2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile proper disposal procedures

Comprehensive Safety and Disposal Guide for 2-Amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecy...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 2-Amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of complex organic building blocks. 2-Amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile (CAS: 120450-07-9) is a highly functionalized intermediate commonly utilized in the synthesis of pharmaceutically active pyrrole derivatives[1].

While its utility in medicinal chemistry is significant, its chemical structure—specifically the integration of a halogen (chlorine) and a nitrile group—dictates strict, scientifically grounded disposal protocols. Improper disposal of halogenated nitriles poses severe environmental and operational risks. This guide outlines the causality behind its hazards and provides a self-validating, step-by-step methodology for its safe, professional disposal.

Hazard Profile and Chemical Causality

To design an effective disposal strategy, we must first understand the molecular vulnerabilities and reactive potential of the compound. The linear formula for this compound is C11H8ClN3[1].

  • Halogenated Nature (The Chlorophenyl Group): The presence of the covalently bound chlorine atom classifies this compound as a halogenated organic waste . When combusted at standard temperatures, halogenated organics can undergo de novo synthesis to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, disposal must involve high-temperature incineration specifically calibrated for halogenated streams.

  • Nitrile Functionality (-C≡N): Under acidic conditions or incomplete combustion, the nitrile group can liberate toxic hydrogen cyanide (HCN) gas. During professional incineration, the nitrogen content will generate nitrogen oxides (NOx), necessitating exhaust gas scrubbing systems.

  • Biological Hazards: The compound is classified under the Globally Harmonized System (GHS) with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

These structural realities directly inform the Precautionary Statement P501 , which strictly mandates that the contents and container be disposed of at an approved, licensed waste disposal plant[3].

Quantitative Data Summary

The following table summarizes the critical physicochemical and hazard data that dictate the operational handling and disposal parameters for this compound.

ParameterValue / ClassificationOperational Implication
CAS Number 120450-07-9[1]Unique identifier for EHS waste profiling.
Molecular Weight 217.66 g/mol Used for calculating waste mass balances.
Primary Hazards H302, H315, H319, H335[2]Requires handling inside a certified fume hood with proper PPE (nitrile gloves, goggles).
Waste Category Halogenated Organic SolidMust be strictly segregated from non-halogenated waste streams to prevent incinerator malfunction.
Disposal Code P501Prohibits sink or municipal trash disposal; requires professional EHS intervention.

Step-by-Step Disposal Methodology

The following protocol is a self-validating system: each step is designed to mitigate the specific chemical risks identified above, ensuring compliance with institutional Environmental Health and Safety (EHS) standards.

Step 1: Waste Segregation at the Bench

  • Action: Designate a specific, chemically compatible waste container exclusively for "Halogenated Organic Solid Waste."

  • Causality: Mixing halogenated waste (like this chlorophenyl derivative) with non-halogenated waste lowers the caloric value of the waste stream and can cause regulatory violations, as halogenated waste requires specialized, higher-cost incineration to destroy carbon-halogen bonds safely.

Step 2: Primary Containment

  • Action: Transfer all residual solid compound, contaminated weighing paper, and disposable spatulas into a High-Density Polyethylene (HDPE) or amber glass wide-mouth jar. Ensure the cap is a secure, screw-top lid with a PTFE liner.

  • Causality: PTFE liners prevent the organic solid from degrading the cap material, while HDPE/glass provides a robust barrier against environmental moisture, which could otherwise degrade the compound over time.

Step 3: Regulatory Labeling

  • Action: Affix a hazardous waste label immediately upon the first addition of waste. The label must explicitly state: "2-Amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile", "Halogenated Organic Solid", and list the primary hazards (Irritant, Harmful).

  • Causality: Abbreviations or structural drawings are non-compliant with EPA/RCRA (or equivalent international) standards. Clear nomenclature ensures EHS personnel can accurately profile the waste for the incinerator facility.

Step 4: Institutional EHS Transfer

  • Action: Submit a waste collection request to your institutional EHS department. Do not attempt to neutralize, chemically treat, or dissolve the solid waste into a liquid stream to facilitate disposal.

  • Causality: Attempting bench-top chemical degradation of halogenated nitriles can inadvertently generate toxic byproducts (e.g., HCN gas). Professional EHS transfer ensures the material is sent to a licensed facility equipped with rotary kiln incinerators and alkaline scrubbers to neutralize the resulting HCl and NOx gases.

Waste Lifecycle Visualization

The following diagram illustrates the logical flow of the disposal process, highlighting the transition from laboratory containment to professional destruction.

DisposalWorkflow Start Solid Chemical Waste CAS 120450-07-9 Segregate Waste Segregation: Halogenated Organics Start->Segregate Contain Containment: HDPE / Glass Container Segregate->Contain Label Labeling: Full Name & Hazards Contain->Label EHS EHS Transfer: Institutional Collection Label->EHS Incinerate Final Disposal: High-Temp Incineration (Scrubbers Active) EHS->Incinerate

Standard laboratory disposal workflow for halogenated organic solid waste.

References

Sources

Handling

Comprehensive Safety and Handling Guide for 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile

This guide provides essential safety protocols and operational directives for the handling of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile. As a novel pyrrole derivative, this compound's full toxicological profil...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for the handling of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile. As a novel pyrrole derivative, this compound's full toxicological profile is not yet extensively documented. Therefore, a cautious approach, treating it as a potent chemical with potential hazards, is paramount. The procedures outlined below are based on established best practices for handling analogous chemical structures, including substituted pyrroles and chlorophenyl compounds.

The foundational principle of this guide is risk minimization through a combination of engineering controls, appropriate personal protective equipment (PPE), and stringent operational protocols. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel.

Hazard Assessment and GHS Classification Analogy

While a specific Globally Harmonized System (GHS) classification for 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile is not yet established, an analysis of structurally related pyrrole-carbonitrile compounds allows for a presumptive hazard assessment. Similar compounds are known to be hazardous upon ingestion, inhalation, or skin contact.[1]

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]

  • Skin Corrosion/Irritation: May cause skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Risk of serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

During thermal decomposition, this compound may release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][3]

Hazard CategoryAnticipated ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4WarningHarmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation.
Serious Eye Damage/Eye IrritationCategory 1DangerCauses serious eye damage.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)WarningMay cause respiratory irritation.
Personal Protective Equipment (PPE) Mandates

A multi-layered PPE approach is required to create a reliable barrier against exposure. The selection of specific PPE should be guided by a thorough risk assessment of the planned experimental procedures.

  • Eye and Face Protection: Tightly fitting chemical safety goggles are mandatory at all times when handling this compound.[4] For procedures with a high risk of splashing, a full-face shield should be worn in addition to safety goggles.[5]

  • Hand Protection: Chemical-resistant gloves are required. Given the nature of the compound, nitrile gloves are a suitable initial choice. However, it is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.[4] Always wash hands thoroughly with soap and water after removing gloves.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened. For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if there is a potential for aerosol generation outside of a containment device, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling, from receipt of the compound to its final disposal, is essential for maintaining a safe laboratory environment.

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The storage location should be a designated, locked cabinet for potent compounds.

The following workflow is designed to minimize exposure and prevent contamination.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A 1. Don PPE B 2. Verify Fume Hood Operation A->B C 3. Assemble All Necessary Equipment B->C D 4. Transfer Compound in Fume Hood C->D E 5. Weigh Compound in a Contained Manner D->E F 6. Prepare Solutions in Fume Hood E->F G 7. Decontaminate Glassware and Surfaces F->G H 8. Segregate and Label Waste G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile.

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

All waste containing 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in clearly labeled, sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately and seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Always provide the Safety Data Sheet (or this guide if an SDS is unavailable) to the responding medical personnel.

Conclusion

The responsible and safe handling of 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile is achievable through a comprehensive understanding of its potential hazards and the diligent application of the safety protocols outlined in this guide. By prioritizing safety through proper engineering controls, personal protective equipment, and operational procedures, researchers can minimize risks and foster a secure laboratory environment.

References

  • Georganics. Pyrrole-2-carbonitrile Safety Data Sheet.

  • Fisher Scientific. Pyrrole-2-carbonitrile Safety Data Sheet.

  • Echemi. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile Safety Data Sheets.

  • CDN Isotopes. Pyrrole Safety Data Sheet.

  • Aobious. MSDS of 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 131709, Pyrrole-2-carbonitrile.

  • NextSDS. 2-amino-4-[(4-chlorophenyl)amino]pyridine-3-carbonitrile.

  • Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

  • PubChem. GHS Classification Summary.

  • Yamazaki, K., et al. (2009). Oral carcinogenicity and toxicity of 2-amino-4-chlorophenol in rats. Journal of Occupational Health, 51(3), 249-260.

  • Echemi. 2-(4-AMINO-2-CHLOROPHENYL)ACETONITRILE Safety Data Sheets.

  • Veritas. Safety Data Sheet (SDS).

  • SID. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells.

  • National Institute of Technology and Evaluation (NITE). NITE Integrated GHS Classification Results.

  • MDPI. 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile.

  • PMC. Chlorfenapyr poisoning: mechanisms, clinical presentations, and treatment strategies.

  • Ministry of Economy, Trade and Industry (METI). United Nations GHS.

  • Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles.

  • Royal Society of Chemistry. Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents.

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